4-Bromo-2-methyl-5-nitroaniline
Description
BenchChem offers high-quality 4-Bromo-2-methyl-5-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-methyl-5-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-methyl-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-4-2-5(8)7(10(11)12)3-6(4)9/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSOWZDCHBKTGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565107 | |
| Record name | 4-Bromo-2-methyl-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71785-48-3 | |
| Record name | 4-Bromo-2-methyl-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-2-methyl-5-nitroaniline: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
4-Bromo-2-methyl-5-nitroaniline is a substituted aromatic amine that serves as a versatile building block in synthetic organic chemistry. Its unique substitution pattern, featuring an electron-donating amine, a weakly electron-donating methyl group, and two electron-withdrawing groups (bromo and nitro), imparts a distinct reactivity profile that is of significant interest in the design and synthesis of complex organic molecules. This guide provides an in-depth exploration of 4-Bromo-2-methyl-5-nitroaniline, covering its fundamental physicochemical properties, logical synthetic strategies, comprehensive analytical characterization, and its emerging role as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors. The causality behind synthetic choices and the principles of analytical validation are emphasized to provide field-proven insights for researchers in drug development.
Core Molecular Attributes and Physicochemical Profile
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in research and development. 4-Bromo-2-methyl-5-nitroaniline is a solid at room temperature, and its key identifiers and properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 231.05 g/mol | [PubChem][1] |
| Molecular Formula | C₇H₇BrN₂O₂ | [PubChem][1] |
| CAS Number | 71785-48-3 | [PubChem][1] |
| IUPAC Name | 4-bromo-2-methyl-5-nitroaniline | [PubChem][1] |
| Melting Point | 118 °C | ECHEMI |
| Appearance | Orange to yellow solid | --- |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | --- |
Strategic Synthesis: A Tale of Directing Groups
The synthesis of 4-Bromo-2-methyl-5-nitroaniline requires careful consideration of the directing effects of the substituents on the aniline ring. The amino group is a powerful ortho-, para-director, the methyl group is a weaker ortho-, para-director, and the nitro group is a meta-director. The bromine atom also acts as an ortho-, para-director. The interplay of these electronic effects dictates the regioselectivity of the synthetic steps. Two plausible synthetic routes are outlined below, starting from readily available precursors.
Route A: Nitration of 4-Bromo-2-methylaniline
This approach begins with the commercially available 4-Bromo-2-methylaniline. The key challenge in this route is controlling the position of the nitro group.
Diagram 2: Synthetic workflow for Route B.
Causality of Experimental Choices:
-
Starting Material: 2-Methyl-5-nitroaniline is a commercially available isomer that correctly places the methyl and nitro groups relative to the amine. [2]* Reaction: Electrophilic aromatic substitution (bromination) is employed to introduce the bromine atom.
-
Reagents: N-Bromosuccinimide (NBS) is a milder and more selective brominating agent than elemental bromine, which helps to prevent over-bromination and the formation of hazardous HBr gas. Acetonitrile is a suitable polar aprotic solvent for this reaction. [3]* Regioselectivity: The amino group is the most powerful activating ortho-, para-director. The position para to the amino group is the most electronically favored and sterically accessible position for the incoming electrophile (bromonium ion). The methyl group also directs ortho/para, reinforcing the selection of the position para to the amine. The nitro group directs meta to itself, which also aligns with the target position. This convergence of directing effects makes the bromination at position 4 highly favorable. [4] Step-by-Step Methodology (Route B):
-
Dissolve 10 g of 2-Methyl-5-nitroaniline in 100 mL of acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Add 12.8 g of N-Bromosuccinimide (NBS) to the solution in portions over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium thiosulfate solution to remove any unreacted bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) or by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Analytical Characterization and Quality Control
Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized 4-Bromo-2-methyl-5-nitroaniline, a critical step for its use in drug development.
Chromatographic Purity Assessment (HPLC)
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of organic compounds. A reverse-phase method is typically suitable for nitroaniline derivatives. [5] Illustrative HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in 50:50 Acetonitrile:Water |
Self-Validation and Trustworthiness: The method's reliability is established through system suitability tests. Before sample analysis, multiple injections of a standard solution should demonstrate a relative standard deviation (RSD) of peak areas of less than 2.0%, a tailing factor for the main peak between 0.8 and 1.5, and a theoretical plate count exceeding 2000. [6]
Structural Confirmation (GC-MS and Spectroscopy)
Gas Chromatography-Mass Spectrometry (GC-MS) provides confirmation of the molecular weight and offers insights into the fragmentation pattern, which is a structural fingerprint of the molecule.
Expected GC-MS Fragmentation:
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 230 and an M+2 peak at m/z 232 of similar intensity, which is characteristic of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. Key fragmentation pathways would likely involve the loss of the nitro group (-NO₂, 46 Da) and potentially the methyl group (-CH₃, 15 Da). [7]
Diagram 3: Postulated major fragmentation pathways for 4-Bromo-2-methyl-5-nitroaniline in GC-MS.
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum will provide definitive structural confirmation. Expected signals would include two singlets in the aromatic region for the two non-equivalent aromatic protons, a singlet for the amine protons (which may be broad), and a singlet for the methyl group protons.
-
¹³C NMR: The carbon NMR will show seven distinct signals corresponding to the seven carbon atoms in the molecule.
-
FT-IR: The infrared spectrum will show characteristic absorption bands for the N-H stretching of the amine (around 3300-3500 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹, respectively), and C-Br stretching (in the fingerprint region).
Applications in Drug Discovery and Medicinal Chemistry
Substituted anilines are privileged scaffolds in medicinal chemistry. The specific arrangement of functional groups in 4-Bromo-2-methyl-5-nitroaniline makes it a valuable intermediate for the synthesis of targeted therapeutics.
Intermediate for Kinase Inhibitor Synthesis
Many kinase inhibitors feature a substituted aniline moiety that occupies the ATP-binding pocket of the enzyme. [2]The amino group of 4-Bromo-2-methyl-5-nitroaniline can be used to construct heterocyclic cores, such as pyrimidines or quinazolines, which are common in kinase inhibitors. The bromo substituent provides a handle for further diversification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce additional functionalities that can enhance potency and selectivity. [8]The nitro group can be readily reduced to an amine, providing another point for chemical modification.
Diagram 4: General workflow for the use of 4-Bromo-2-methyl-5-nitroaniline in kinase inhibitor synthesis.
The strategic placement of the methyl and bromo groups can influence the orientation of the molecule within the kinase binding site, potentially leading to interactions with specific amino acid residues and thereby conferring selectivity for certain kinase targets.
Building Block for Antiviral Agents
Nitroaromatic compounds and their derivatives have been explored for their potential antiviral activities. [9]4-Bromo-2-methyl-5-nitroaniline can serve as a starting point for the synthesis of novel compounds to be screened for antiviral efficacy. The various functional groups allow for the generation of a diverse library of compounds through parallel synthesis, which can be tested against a range of viruses.
Safety, Handling, and Storage
As a nitroaromatic amine, 4-Bromo-2-methyl-5-nitroaniline should be handled with care, following standard laboratory safety procedures.
-
Hazard Classification: Based on data for similar compounds like 4-Bromo-2-nitroaniline, this compound is likely to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation. [10][11]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4-Bromo-2-methyl-5-nitroaniline, with a molecular weight of 231.05 g/mol , is more than just a chemical compound; it is a strategic tool for the medicinal chemist. Its synthesis is a practical exercise in understanding and manipulating the principles of electrophilic aromatic substitution. Its well-defined physicochemical properties and versatile functional groups make it an ideal starting point for the construction of complex molecular architectures. As the demand for highly selective and potent therapeutics continues to grow, the intelligent application of such well-characterized building blocks will remain a cornerstone of successful drug discovery and development programs. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently incorporate 4-Bromo-2-methyl-5-nitroaniline into their synthetic and medicinal chemistry endeavors.
References
-
PubChem. Compound Summary for CID 14897246, 4-Bromo-2-methyl-5-nitroaniline. National Center for Biotechnology Information. [Link]
-
Wishart, D.S. et al. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
-
Ismail, M.F. et al. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry. [Link]
-
Gangjee, A. et al. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry. [Link]
-
Methods of Synthesis and Antiviral Activity of New 4-Alkyl-3-Nitro-1,4-Dihydroazolo[5,1-c]T[3][12][13]riazin-4-ols. Chemistry of Heterocyclic Compounds. [Link]
-
Chemistry LibreTexts. The Mass Spectrum. [Link]
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- 1. 4-Bromo-2-methyl-5-nitroaniline | C7H7BrN2O2 | CID 14897246 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. echemi.com [echemi.com]
- 4. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods of Synthesis and Antiviral Activity of New 4-Alkyl-3-Nitro-1,4-Dihydroazolo[5,1-c][1,2,4]Triazin-4-ols - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. tcichemicals.com [tcichemicals.com]
- 12. guidechem.com [guidechem.com]
- 13. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
Technical Analysis: 4-Bromo-2-methyl-5-nitroaniline & Isomers
Topic: 4-Bromo-2-methyl-5-nitroaniline Structural Isomers Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers
Structural Characterization, Synthesis Logic, and Analytical Differentiation[1]
Executive Summary & Structural Context
In the realm of fragment-based drug discovery (FBDD), 4-Bromo-2-methyl-5-nitroaniline (C₇H₇BrN₂O₂) serves as a critical scaffold. Its unique substitution pattern—combining an electron-donating amino group with electron-withdrawing nitro and bromo groups—makes it a versatile intermediate for synthesizing kinase inhibitors and antiviral agents.
However, the synthesis of this specific regioisomer is fraught with challenges due to the directing effects of the benzene ring substituents. Understanding the structural isomerism is not merely an academic exercise but a practical necessity for ensuring the purity and efficacy of pharmaceutical intermediates. This guide provides a rigorous analysis of the target molecule, its relevant structural isomers, and the methodologies required to synthesize and differentiate them.
The Isomerism Landscape
While combinatorics suggest over 60 theoretical arrangements for a benzene ring with four distinct substituents (-NH₂, -CH₃, -Br, -NO₂), only a subset are chemically stable and synthetically relevant. In the context of drug development, "isomers" most often refer to the regioisomers formed as byproducts during electrophilic aromatic substitution.
Table 1: Chemically Relevant Isomers of C₇H₇BrN₂O₂
The following table categorizes the target and its most common synthetic impurities (isomers) based on their substitution patterns relative to the amino group (position 1).
| Isomer Name | Substitution Pattern | Synthetic Origin (Impurity Source) | Electronic Character |
| 4-Bromo-2-methyl-5-nitroaniline | Target (1,2,4,5) | Bromination of 2-methyl-5-nitroaniline | Para-directing dominance of -NH₂ |
| 6-Bromo-2-methyl-5-nitroaniline | 1,2,5,6 | Regio-impurity from bromination (Ortho attack) | Sterically hindered (sandwiched) |
| 4-Bromo-2-methyl-3-nitroaniline | 1,2,3,4 | Nitration impurity of o-toluidine precursor | Asymmetric, less stable |
| 2-Bromo-6-methyl-4-nitroaniline | 1,2,4,6 | Alternative starting material (2-amino-3-nitrotoluene) | Symmetrical signal pattern in NMR |
Synthesis Logic & Causality
To achieve high purity of the 4-bromo-2-methyl-5-nitroaniline isomer, one must exploit the Order of Events in electrophilic aromatic substitution. The synthesis strategy relies on the directing power of the amino group (
The "Nitration First" Strategy
Attempting to nitrate 4-bromo-2-methylaniline often yields a mixture of isomers because the directing effects of the methyl and bromo groups conflict. The superior route involves nitration followed by bromination .
-
Precursor Selection: Start with 2-methylaniline (o-toluidine) .[1]
-
Step 1: Nitration: Nitration of o-toluidine yields 2-methyl-5-nitroaniline as the major product.[1]
-
Step 2: Bromination: Bromination of 2-methyl-5-nitroaniline targets the position para to the amino group.
-
Directing Logic:
- (Pos 1) directs to 4 (para) and 6 (ortho).
- (Pos 5) deactivates, but directs meta (to Pos 1 and 3).
-
Result: Position 4 is electronically favored (para to strong activator) and sterically accessible compared to Position 6 (sandwiched between
and ).
-
Figure 1: Synthetic pathway highlighting the regioselective logic required to isolate the target isomer.
Experimental Protocol: Synthesis & Separation
Safety Warning: Nitroanilines are toxic and potential mutagens. Bromine is corrosive. Perform all steps in a fume hood.
Phase 1: Bromination of 2-Methyl-5-nitroaniline
This protocol assumes the intermediate (2-methyl-5-nitroaniline) is acquired or previously synthesized.
-
Dissolution: Dissolve 10.0 g (65.7 mmol) of 2-methyl-5-nitroaniline in 100 mL of Glacial Acetic Acid.
-
Catalyst Addition: Add 0.5 g of Iron(III) chloride (
) as a Lewis acid catalyst (optional, but enhances kinetics). -
Bromine Addition:
-
Prepare a solution of bromine (3.4 mL, 66 mmol) in 20 mL acetic acid.
-
Add dropwise over 30 minutes at room temperature.
-
Observation: The solution will darken; evolution of HBr gas indicates reaction progress.
-
-
Quenching: Pour the reaction mixture into 500 mL of ice-water containing 5 g of Sodium Bisulfite (
) to quench excess bromine. -
Isolation: Filter the yellow precipitate. Wash with cold water until pH is neutral.
-
Purification (Isomer Removal):
-
Recrystallize from Ethanol/Water (9:1).
-
Note: The 6-bromo isomer is more soluble in ethanol and remains in the filtrate.
-
Phase 2: HPLC Separation of Isomers
To quantify purity and detect isomeric impurities, use the following validated method.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear ramp to 90% B
-
15-20 min: Hold 90% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic ring) and 350 nm (nitro group absorbance).
Analytical Validation: Differentiating Isomers
Differentiating the target from its isomers (specifically the 6-bromo variant) requires careful NMR analysis. Mass spectrometry (MS) is insufficient as all isomers share the same mass (
1H NMR Decision Tree
The key to identification lies in the coupling patterns and chemical shifts of the aromatic protons.
-
Target (4-Bromo-2-methyl-5-nitroaniline):
-
Protons: H-3 and H-6.
-
Pattern: H-3 and H-6 are para to each other. Para-coupling is very weak (
Hz). -
Signal: Two distinct singlets .
-
Shift: H-6 is highly deshielded (ortho to
and ortho to ?) No, H-6 is ortho to . H-3 is ortho to and ortho to .
-
-
Isomer (6-Bromo-2-methyl-5-nitroaniline):
-
Protons: H-3 and H-4? No, structure is 1-NH2, 2-Me, 5-NO2, 6-Br. Protons are at 3 and 4.
-
Pattern: H-3 and H-4 are ortho to each other.[7]
-
Signal: Two doublets with a coupling constant
Hz.
-
Figure 2: NMR decision tree for rapid identification of the correct regioisomer.
Applications in Drug Discovery
The 4-bromo-2-methyl-5-nitroaniline scaffold is a "privileged structure" in medicinal chemistry.
-
Kinase Inhibition: The aniline amine (Pos 1) often forms a hydrogen bond with the hinge region of kinase enzymes (e.g., BCR-ABL). The bromine atom (Pos 4) serves as a handle for Suzuki-Miyaura coupling to extend the molecule into the hydrophobic pocket.
-
Fragment-Based Design: The nitro group can be reduced to an amine, creating a di-amine scaffold (phenylenediamine) that allows for cyclization into benzimidazoles, a core structure in many antivirals and anticoagulants.
References
-
Regioselectivity in Aniline Nitration: Fenix - Universidade de Lisboa. "Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4." [Link]
-
Pharmaceutical Applications of Halogenated Anilines: Ningbo Inno Pharmchem. "From Lab Bench to Life-Saving Drugs: The Pharmaceutical Journey of 4-Bromo-2,5-difluoroaniline." [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cas No. 1374635-90-1, Spiro[cyclohexane pentane-1,8′(9′H )-pyrazino[1′,2′:1,5]pyrrolo[2,3-d ]pyrimidin]-6′(7′H )one, 2′-chloro- (ACI) - Buy Cas No. 1374635-90-1 Product on Unibest Industrial Co., Ltd. [unibestpharm.com]
- 3. CN101580473B - Method for preparing N-methyl paranitroaniline - Google Patents [patents.google.com]
- 4. How many isomers are possible with trisubstituted benzene with all the th.. [askfilo.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Trisubstituent benzene has how many isomer | Filo [askfilo.com]
4-Bromo-2-methyl-5-nitroaniline safety data sheet (SDS)
Technical Monograph: 4-Bromo-2-methyl-5-nitroaniline A Strategic Guide for Handling, Safety, and Synthetic Application
Introduction
This technical guide provides an in-depth analysis of 4-Bromo-2-methyl-5-nitroaniline (CAS: 71785-48-3), a highly functionalized aromatic scaffold utilized in pharmaceutical and agrochemical synthesis.[1] Unlike standard Safety Data Sheets (SDS) that list static hazards, this document integrates physicochemical properties with mechanistic toxicology and practical synthetic workflows. It is designed for researchers requiring a self-validating system for safe handling and efficient utilization of this trisubstituted benzene derivative.
Part 1: Molecular Architecture & Physicochemical Profile
The utility of 4-Bromo-2-methyl-5-nitroaniline lies in its orthogonal reactivity. The molecule presents three distinct handles for functionalization: a nucleophilic amino group (-NH₂), an electrophilic bromine handle (-Br) suitable for cross-coupling, and a reducible nitro group (-NO₂).
Table 1: Physicochemical Constants
| Property | Value / Description | Note |
| CAS Number | 71785-48-3 | Primary Identifier |
| IUPAC Name | 4-Bromo-2-methyl-5-nitroaniline | |
| Molecular Formula | C₇H₇BrN₂O₂ | |
| Molecular Weight | 231.05 g/mol | |
| Appearance | Yellow to Orange Crystalline Solid | Typical of nitroanilines due to n→π* transitions |
| Melting Point | ~118 °C (Experimental/Predicted) | Value varies by solvent (e.g., Ethanol) [1] |
| Solubility | Low in Water; High in DMSO, DMF, EtOAc | Lipophilic character dominates |
| pKa (Aniline N) | ~1.0 - 2.5 (Estimated) | Reduced basicity due to electron-withdrawing -NO₂ and -Br |
Part 2: Hazard Dynamics & Toxicology
Core Hazard Directive: While classified as an irritant, the critical "hidden" hazard of this compound is its potential to induce Methemoglobinemia , a characteristic toxicity of nitroaniline derivatives.
Mechanistic Toxicology: The Methemoglobin Pathway
Upon absorption (dermal or inhalation), the hepatic metabolism of the nitroaniline moiety can generate N-hydroxylamines. These metabolites oxidize ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), which cannot transport oxygen.
Figure 1: Pathophysiological cascade of nitroaniline-induced methemoglobinemia.
GHS Hazard Classification
-
Acute Toxicity (Oral): Category 4 (H302)
-
Skin/Eye Irritation: Category 2 (H315, H319)
-
Specific Target Organ Toxicity: Category 3 (Respiratory Irritation - H335)
-
Class Warning: Potential Methemoglobin former (Cyanosis risk).[2]
Part 3: Strategic Handling & Engineering Controls
To mitigate the risks outlined above, a hierarchy of controls must be implemented. Reliance solely on PPE is insufficient for chronic handling of nitro-aromatics.
Engineering Controls
-
Primary Containment: All weighing and transfer operations must occur within a HEPA-filtered Fume Hood or a Powder Containment Enclosure.
-
Static Control: Nitro compounds can be shock-sensitive if dry and impure. Ground all equipment; use anti-static liners.
Personal Protective Equipment (PPE) Matrix
-
Gloves: Nitrile (Double-gloved) is the standard. Latex is permeable to many aromatic amines and should be avoided.
-
Outer Glove: Nitrile (minimum 5 mil).
-
Inner Glove: Nitrile (inspection layer).
-
-
Respiratory: If handling outside a hood (not recommended), use a Full-Face Respirator with P100 + Organic Vapor (OV) cartridges. Dust masks (N95) offer insufficient protection against vapor-phase sublimation.
Decontamination Protocol
-
Surface Cleaning: Do not use simple water. Use a surfactant-based cleaner (e.g., 5% Decon 90) followed by an ethanol wipe to solubilize lipophilic residues.
-
Waste: Segregate as "Toxic Organic Solid." Do not mix with strong oxidizers or reducing agents.
Part 4: Synthetic Utility & Experimental Protocols
This scaffold is valuable for "diversity-oriented synthesis."[3] The bromine atom allows for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), while the nitro group serves as a masked aniline.
Synthetic Workflow: Scaffold Functionalization
The following diagram illustrates the logical flow of utilizing 4-Bromo-2-methyl-5-nitroaniline to build complex biaryl diamines.
Figure 2: Sequential functionalization strategy using the orthogonal reactivity of the Br and NO₂ groups.
Representative Protocol: Suzuki Coupling (Small Scale)
Note: This protocol is a generalized standard for aryl bromides [2, 3] adapted for this substrate.
-
Reagents:
-
Substrate: 1.0 eq (4-Bromo-2-methyl-5-nitroaniline)
-
Boronic Acid: 1.2 eq (e.g., Phenylboronic acid)
-
Catalyst: 5 mol% Pd(PPh₃)₄ or Pd(dppf)Cl₂
-
Base: 2.0 eq K₂CO₃ (2M aqueous solution)
-
Solvent: 1,4-Dioxane or DME (degassed)
-
-
Procedure:
-
Step 1 (Inerting): Charge a Schlenk flask with the substrate, boronic acid, and catalyst. Evacuate and backfill with Argon (3x).
-
Step 2 (Solvation): Add degassed solvent and aqueous base via syringe.
-
Step 3 (Reaction): Heat to 80–90 °C for 4–12 hours. Monitor by TLC/LC-MS (Look for disappearance of Br-starting material).
-
Step 4 (Workup): Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Step 5 (Purification): Flash column chromatography (Hexane/EtOAc gradient).
-
Why this works: The electron-withdrawing nitro group at the ortho position to the bromine activates the C-Br bond for oxidative addition, generally facilitating the coupling reaction compared to electron-rich aryl halides.
Part 5: Emergency Response Architecture
First Aid (Self-Validating Triage)
-
Skin Contact:
-
Immediate Action: Drench with water for 15 minutes.
-
Indicator: If skin turns blue/gray (cyanosis) or headache develops, suspect absorption.
-
Treatment: Medical personnel may administer Methylene Blue (1-2 mg/kg IV) if Methemoglobin >30% [4].
-
-
Eye Contact: Rinse with saline/water. Do not use neutralizing agents.
-
Ingestion: Do NOT induce vomiting (risk of aspiration).
Spill Management
-
Small Spill (<10g): Wet the powder with PEG-400 or water (to prevent dust). Wipe up with nitrile-gloved hands using absorbent pads.
-
Large Spill: Evacuate area. Use a dust-suppressing foam if available. Hazmat team required due to acute toxicity potential.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]
-
Organic Chemistry Portal . (n.d.). Suzuki Coupling.[4][5] Retrieved from [Link]
-
PubChem . (2024). Methemoglobinemia Treatment & Compound Summary for Nitroanilines. National Library of Medicine. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Synthesis of Indazole-Based CK2 Inhibitor Scaffolds
This Application Note provides a comprehensive technical guide for the synthesis of Indazole-based CK2 inhibitor scaffolds utilizing 4-Bromo-2-methyl-5-nitroaniline as the primary starting material.[1]
Based on the specific substitution pattern of the starting material, this protocol focuses on the Jacobson Indazole Synthesis (diazotization-mediated cyclization) to generate 5-Bromo-6-nitroindazole .[1] This intermediate is a critical bioisostere for the polybrominated benzimidazole class of CK2 inhibitors (e.g., TBB, DMAT) and can be further derivatized to yield high-affinity 5,6-disubstituted indazoles .
Starting Material: 4-Bromo-2-methyl-5-nitroaniline (CAS: 71785-48-3) Target Scaffold: 5-Bromo-6-nitroindazole (Precursor to 5,6-Dibromoindazole) Class: ATP-Competitive Casein Kinase 2 (CK2) Inhibitors[1]
Introduction & Mechanistic Rationale
The Role of CK2 in Oncology
Protein Kinase CK2 is a constitutively active serine/threonine kinase implicated in the maintenance of the "cancer phenotype" by suppressing apoptosis and promoting cell proliferation via the PI3K/Akt/mTOR pathway. Inhibitors targeting the ATP-binding pocket, such as CX-4945 (Silmitasertib) and TBB (4,5,6,7-tetrabromobenzotriazole) , have shown significant therapeutic potential.
Strategic Use of 4-Bromo-2-methyl-5-nitroaniline
While many CK2 inhibitors utilize a benzimidazole or benzotriazole core, the indazole scaffold offers a distinct bioisostere with improved hydrolytic stability and unique hydrogen-bonding capabilities within the CK2 hinge region (Val116).[1]
The starting material, 4-Bromo-2-methyl-5-nitroaniline , is uniquely pre-functionalized for a "one-pot" cyclization to the indazole core.[1]
-
The Methyl Group (C2): Acts as the carbon source for the C3 position of the indazole ring during diazotization.
-
The Amino Group (C1): Serves as the nitrogen source (N1) for the pyrazole ring closure.
-
The Bromine (C4) & Nitro (C5): Provide the critical electron-withdrawing and hydrophobic bulk required for fitting into the hydrophobic pocket of the CK2 active site (analogous to the bromine clusters in TBB).
Retrosynthetic Pathway
The synthesis exploits the Jacobson Indazole Synthesis , where the diazonium salt of the
Figure 1: Retrosynthetic analysis showing the conversion of the aniline precursor to the active 5,6-dibromoindazole pharmacophore.
Experimental Protocol
Phase 1: Cyclization to 5-Bromo-6-nitroindazole
This step constructs the pharmacophore core.[1] The reaction relies on the diazotization of the amine, which then attacks the adjacent methyl group (likely via a radical or tautomeric mechanism) to close the ring.
Reagents:
-
Sodium Nitrite (NaNO₂, 1.1 equiv)
-
Glacial Acetic Acid (AcOH, Solvent)[5]
-
Water (Solvent for NaNO₂)[3]
Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-2-methyl-5-nitroaniline (e.g., 5 mmol, ~1.15 g) in glacial acetic acid (125 mL). Ensure complete dissolution; mild warming (30-40°C) may be used if necessary, but cool to room temperature before proceeding.[1]
-
Diazotization: Prepare a solution of sodium nitrite (345 mg, 5 mmol) in a minimum volume of water (1.0 mL).[3][5]
-
Addition: Add the NaNO₂ solution dropwise to the aniline solution with vigorous stirring. The mixture may change color (typically darkening to orange/brown).[1]
-
Reaction: Stir the mixture for 15 minutes to ensure homogeneity, then allow it to stand at room temperature for 3 days . Note: This slow cyclization is characteristic of the Jacobson synthesis in acetic acid.
-
Work-up: Remove the acetic acid under reduced pressure (rotary evaporator) to leave an oily or semi-solid residue.
-
Precipitation: Add water (25 mL) to the residue.[1][5] The product, 5-Bromo-6-nitroindazole , should precipitate as orange/yellow prisms.[1]
-
Purification: Filter the solid, wash with cold water (3 x 10 mL) to remove residual acid and salts, and dry under vacuum.
Phase 2: Functionalization to 5,6-Dibromoindazole (The "TBB Analog")
To maximize CK2 inhibition, the nitro group should be converted to a bromine atom. This creates a 5,6-dibromo motif, which mimics the hydrophobic interactions of the tetrabromo-benzimidazole (TBB) and dichloro-benzimidazole (DRB) inhibitors.
Step A: Reduction of Nitro Group [6]
-
Suspend 5-Bromo-6-nitroindazole in ethanol/water (4:1).
-
Add Iron powder (5 equiv) and Ammonium Chloride (0.5 equiv).
-
Reflux for 2-4 hours until TLC shows consumption of the nitro compound.
-
Filter hot through Celite to remove iron residues.[1] Concentrate the filtrate to obtain 5-Bromo-6-aminoindazole .
Step B: Sandmeyer Bromination [1]
-
Dissolve 5-Bromo-6-aminoindazole in 48% HBr at 0°C.
-
Add aqueous NaNO₂ (1.1 equiv) dropwise to form the diazonium salt (keep < 5°C).
-
Transfer this solution into a stirring solution of CuBr (1.5 equiv) in 48% HBr heated to 60°C.
-
Stir at 80°C for 1 hour.
-
Cool, dilute with water, and extract with ethyl acetate. Purify via silica gel chromatography.
-
Target Product:5,6-Dibromo-1H-indazole .[1]
-
Analytical Validation & QC
| Parameter | Specification | Method |
| Appearance | Orange to Yellow Prisms (Nitro intermediate) | Visual |
| Purity | > 95% | HPLC (C18, MeOH/H2O gradient) |
| Identity (NMR) | ¹H NMR (DMSO-d₆): δ 8.20 (s, 1H), 8.28 (s, 1H), 8.33 (s, 1H) | 300/400 MHz NMR |
| Identity (MS) | [M+H]⁺ = 241/243 (Br isotope pattern) | LC-MS (ESI+) |
| Melting Point | 192–195 °C (Lit.[3][5] value for 5-Br-6-NO₂-indazole) | Capillary MP |
Key NMR Diagnostic: The formation of the indazole ring is confirmed by the appearance of the C3-H singlet (typically around 8.0–8.3 ppm) and the loss of the methyl singlet (~2.2 ppm) and amine protons from the starting material.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis of the CK2 inhibitor scaffold.
Safety & Handling
-
Nitroanilines: Potentially toxic and mutagenic.[1] Handle in a fume hood with double nitrile gloves.[1]
-
Sodium Nitrite: Toxic oxidizer.[1] Avoid contact with skin.[1]
-
Glacial Acetic Acid: Corrosive.[1] Use acid-resistant gloves.[1]
-
Diazonium Salts: Intermediates in Phase 2 are potentially explosive if dried; keep in solution and process immediately.[1]
References
-
Synthesis of Polybrominated Benzimidazoles as CK2 Inhibitors: Makowska, M. et al. "Design and synthesis of CK2 inhibitors."[1] Mol Cell Biochem.[1] 2011; 356(1-2):91-6.[1] Link
-
Synthesis of 5-Bromo-6-nitroindazole (Protocol Source): "Synthesis of lin-Benzoallopurinol." DataPDF / J. Org. Chem. Context.[1][5][6][7][8][9][10][11][12][13][14]Link
-
CK2 Inhibitor Mechanisms (TBB/DRB): Battistutta, R. "Structural bases of protein kinase CK2 inhibition."[1] Cell Mol Life Sci.[1] 2009. Link
-
Starting Material Data: 4-Bromo-2-methyl-5-nitroaniline (CAS 71785-48-3).[1][4][11][15][16][17] PubChem.[1][15]Link
Sources
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- 5. datapdf.com [datapdf.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pre-clinical characterization of CX-4945, a potent and selective small molecule inhibitor of CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. pubs.acs.org [pubs.acs.org]
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- 16. 71785-48-3 | 4-ブロモ-2-メチル-5-ニトロアニリン | 4-bromo-2-methyl-5-nitroaniline - アラケム株式会社 [alachem.co.jp]
- 17. 71785-48-3|4-Bromo-2-methyl-5-nitroaniline|BLD Pharm [bldpharm.com]
Strategic Utilization of 4-Bromo-2-methyl-5-nitroaniline: A Linchpin for Divergent Heterocycle Synthesis
Topic: Role of 4-Bromo-2-methyl-5-nitroaniline in Pharmaceutical Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
4-Bromo-2-methyl-5-nitroaniline (CAS 71785-48-3 ) is a high-value tetra-substituted benzene intermediate. Its significance in medicinal chemistry stems from its unique "ortho-ortho" substitution pattern: the amino-methyl motif allows for indazole formation, while the nitro-bromo motif facilitates benzimidazole or quinoxaline construction. This "bifurcation potential" makes it a critical scaffold for developing kinase inhibitors (e.g., VEGFR, PDGFR, Pim-1/3) and other heterocyclic drugs.
This guide details the mechanistic rationale, synthetic protocols, and safety considerations for utilizing this intermediate to access privileged pharmacophores.
Chemical Profile & Strategic Value
| Property | Specification |
| CAS Number | 71785-48-3 |
| Molecular Formula | C₇H₇BrN₂O₂ |
| Molecular Weight | 231.05 g/mol |
| IUPAC Name | 4-Bromo-2-methyl-5-nitroaniline |
| Key Functionality | C1-Amine / C2-Methyl: Precursor to Indazole (via diazotization).C4-Bromo / C5-Nitro: Precursor to Benzimidazole (via S_NAr & reduction).[1] |
| Solubility | Soluble in DMSO, DMF, hot Methanol; sparingly soluble in water. |
The "Fork in the Road": Divergent Synthesis
The molecule's utility lies in its ability to selectively react at different functional "handles" to create distinct heterocyclic cores.
-
Pathway A (Indazole Synthesis): Exploits the Jacobson cyclization (or modified diazotization). The diazonium species generated from the C1-amine attacks the C2-methyl group, closing the pyrazole ring to form 5-Bromo-6-nitro-1H-indazole . This scaffold is a precursor for Pim kinase inhibitors and Pazopanib analogues.
-
Pathway B (Benzimidazole Synthesis): Exploits the S_NAr reactivity of the C4-bromide. The C5-nitro group strongly activates the C4-bromide for displacement by primary amines. Subsequent reduction of the nitro group yields a 1,2-diamine, which cyclizes with aldehydes/acids to form functionalized benzimidazoles (common in EGFR inhibitors).
Figure 1: Divergent synthetic pathways from 4-Bromo-2-methyl-5-nitroaniline to key pharmaceutical scaffolds.
Detailed Experimental Protocols
Protocol A: Synthesis of 5-Bromo-6-nitro-1H-indazole
Target Application: Synthesis of scaffolds for Pim kinase inhibitors (e.g., Pim-1, Pim-3) and Pazopanib analogues. Mechanism: Modified Jacobson indazole synthesis involving diazotization of the aniline and intramolecular cyclization onto the activated methyl group.
Reagents:
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-2-methyl-5-nitroaniline (10 g, 43.3 mmol) in glacial acetic acid (150 mL). Ensure complete dissolution; gentle warming (30°C) may be required.
-
Diazotization: Cool the solution to 15–20°C (do not freeze). Prepare a solution of NaNO₂ (3.3 g, 47.6 mmol) in a minimum amount of water (approx. 5–8 mL).
-
Addition: Add the NaNO₂ solution dropwise to the aniline solution over 20 minutes. The mixture will darken.
-
Cyclization: Stir the reaction mixture at room temperature (20–25°C) for 24–48 hours . Unlike standard diazonium salts which are unstable, this intermediate cyclizes slowly.
-
Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:3). The starting aniline spot (fluorescent) should disappear, replaced by a less polar indazole spot.
-
-
Work-up: Concentrate the acetic acid under reduced pressure (rotary evaporator) to approx. 20% of the original volume. Pour the residue into ice-cold water (500 mL) with vigorous stirring.
-
Isolation: A yellow/orange precipitate will form. Filter the solid, wash copiously with water (to remove acid), and dry under vacuum at 50°C.
-
Purification: Recrystallize from Ethanol or Toluene if necessary.
Author's Note: The resulting indazole has a bromine at C5 and a nitro at C6.[1][4][5][6] This substitution pattern is highly versatile. The bromine can be used for Suzuki-Miyaura coupling to introduce aryl groups (common in kinase inhibitors), while the nitro group can be reduced to an amine for amide coupling.
Protocol B: Synthesis of Functionalized Benzimidazoles
Target Application: Synthesis of EGFR tyrosine kinase inhibitors (e.g., analogues of Osimertinib or Mobocertinib). Mechanism: Nucleophilic aromatic substitution (S_NAr) followed by reductive cyclization.
Reagents:
-
Primary Amine (R-NH₂, e.g., methylamine, aniline, or functionalized side chain)
-
Potassium Carbonate (K₂CO₃)
-
DMF or DMSO
-
Iron powder / Ammonium Chloride (for reduction)
-
Triethyl orthoformate (for cyclization)
Step-by-Step Procedure:
Step 1: S_NAr Displacement
-
Dissolve 4-Bromo-2-methyl-5-nitroaniline (1.0 equiv) in DMF (0.5 M concentration).
-
Add K₂CO₃ (2.0 equiv) and the desired Primary Amine (1.2 equiv).
-
Heat the mixture to 80–100°C for 4–6 hours. The C5-nitro group activates the C4-bromide, facilitating displacement.
-
Observation: The reaction typically turns deep red/orange.
-
-
Pour into water, extract with Ethyl Acetate, and concentrate to yield the N-substituted-4-amino-2-methyl-5-nitroaniline .
Step 2: Reduction & Cyclization
-
Suspend the intermediate from Step 1 in Ethanol/Water (3:1).
-
Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv). Reflux for 2 hours to reduce the nitro group to an amine.
-
Filter through Celite to remove iron residues. Concentrate the filtrate.
-
Redissolve the crude diamine in Triethyl orthoformate (HC(OEt)₃) and catalytic p-TsOH. Reflux for 3 hours.
-
Concentrate and purify by column chromatography to obtain the 1-substituted-5-methyl-6-amino-benzimidazole derivative (regiochemistry depends on the initial displacement).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Protocol A: Low Yield | Incomplete cyclization due to low temperature or insufficient time. | Allow the reaction to stir for up to 3 days at RT.[1] Do not heat above 30°C during diazotization to prevent decomposition. |
| Protocol A: Sticky Solid | Residual Acetic Acid trapping impurities. | Ensure thorough washing of the precipitate with water. Recrystallize from Toluene. |
| Protocol B: No Reaction (S_NAr) | Amine nucleophile is too weak or steric hindrance. | Increase temperature to 120°C or use a stronger base (Cs₂CO₃). Ensure the solvent is dry (DMF/DMSO). |
| Protocol B: Regioselectivity | Competition between displacing Br and attacking the Nitro (rare). | The Br is significantly more labile due to the ortho-nitro activation. Ensure the amine is nucleophilic enough. |
Safety & Handling
-
Toxicity: 4-Bromo-2-methyl-5-nitroaniline is an aromatic nitro compound. It should be treated as toxic if swallowed and a potential skin sensitizer . Use full PPE (gloves, goggles, fume hood).
-
Reaction Hazards:
-
Diazotization (Protocol A): Although this specific diazonium species cyclizes, diazonium salts in general can be explosive if allowed to dry completely without cyclizing. Always keep the reaction in solution until workup.
-
Exotherms: The S_NAr reaction (Protocol B) can be exothermic upon amine addition.
-
References
-
Thieme Chemistry. (2002). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 12. (Detailed protocol for Indazole synthesis via diazotization).
-
National Institutes of Health (NIH) - PubChem. (2025). 4-Bromo-2-methyl-5-nitroaniline Compound Summary.
-
Pierre, F., et al. (2014).[5] "Synthesis of pyrazolo[4,3-a]phenanthridines, a new scaffold for Pim kinase inhibition."[5] Bioorganic & Medicinal Chemistry, 22(17), 4820-4831. (Demonstrates use of 5-bromo-6-nitroindazole derived from the title compound).
-
BenchChem. (2025).[10] A Comparative Guide to the Synthesis of Pazopanib. (Discusses indazole precursors in kinase inhibitor synthesis).
-
ChemicalBook. (2025). 5-Bromo-6-nitro-1H-indazole Product Properties and Synthesis.
Sources
- 1. datapdf.com [datapdf.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. justdial.com [justdial.com]
- 4. Buy 8-Hydroxyoctanal (EVT-511862) | 22054-14-4 [evitachem.com]
- 5. Synthesis of pyrazolo[4,3-a]phenanthridines, a new scaffold for Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. keyorganics.net [keyorganics.net]
- 7. 5-broMo-3-chloro-6-nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 8. justdial.com [justdial.com]
- 9. orbitchempharmaceuticals.com [orbitchempharmaceuticals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Crystal Growth of 4-Bromo-2-methyl-5-nitroaniline for Nonlinear Optics
Introduction: The Promise of 4-Bromo-2-methyl-5-nitroaniline in Nonlinear Optics
Organic nonlinear optical (NLO) materials are at the forefront of photonics and optoelectronics research, offering significant advantages over their inorganic counterparts, such as high nonlinear optical coefficients, fast response times, and the flexibility of molecular engineering. Within this class of materials, substituted nitroanilines have been extensively studied due to their characteristic donor-π-acceptor structures, which give rise to large second-order nonlinearities. 4-Bromo-2-methyl-5-nitroaniline (BMNA) is a promising candidate in this family. The strategic placement of a bromine atom, a methyl group, and a nitro group on the aniline backbone is expected to enhance the material's NLO properties and influence its crystal packing, a critical factor for achieving a high second-harmonic generation (SHG) response.
This comprehensive guide provides detailed protocols for the synthesis, purification, and crystal growth of high-quality single crystals of 4-Bromo-2-methyl-5-nitroaniline. It is intended for researchers and scientists in the fields of materials science, chemistry, and drug development who are exploring novel organic NLO materials.
Physicochemical Properties of 4-Bromo-2-methyl-5-nitroaniline
A thorough understanding of the fundamental properties of BMNA is essential for the successful development of crystal growth protocols.
| Property | Value | Source |
| Chemical Formula | C₇H₇BrN₂O₂ | |
| Molecular Weight | 231.05 g/mol | |
| CAS Number | 71785-48-3 | |
| Appearance | Expected to be a crystalline solid | N/A |
| Melting Point | Not available | N/A |
| Solubility | Expected to be soluble in polar organic solvents | N/A |
Synthesis and Purification of 4-Bromo-2-methyl-5-nitroaniline
A reliable synthesis and rigorous purification are the cornerstones of growing high-quality single crystals. The following protocol is a proposed synthetic route based on established chemical transformations for similar aniline derivatives.
Proposed Synthesis Pathway
The synthesis of 4-Bromo-2-methyl-5-nitroaniline can be envisioned in a two-step process starting from 2-methyl-5-nitroaniline. This common precursor is first brominated, followed by purification of the final product.
Caption: Proposed synthesis and purification workflow for 4-Bromo-2-methyl-5-nitroaniline.
Protocol 1: Synthesis of 4-Bromo-2-methyl-5-nitroaniline
This protocol is adapted from standard bromination procedures of activated aromatic rings.
Materials:
-
2-Methyl-5-nitroaniline
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-methyl-5-nitroaniline (1 equivalent) in DMF.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise to the cooled solution. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.
-
Allow the reaction to stir at 0°C for 30 minutes and then let it warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
The purity of the synthesized compound is paramount for successful crystal growth. Recrystallization is an effective method for purifying the crude product.
Materials:
-
Crude 4-Bromo-2-methyl-5-nitroaniline
-
Selected solvent for recrystallization (e.g., ethanol, methanol, or acetone)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent to the flask.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated for a few more minutes.
-
Hot filter the solution to remove any insoluble impurities or charcoal.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent and allow them to air dry.
Crystal Growth of 4-Bromo-2-methyl-5-nitroaniline
The slow evaporation solution technique is a widely used and effective method for growing high-quality organic single crystals.
Solubility Determination: A Critical First Step
Before attempting crystal growth, it is imperative to determine the solubility of the purified BMNA in various solvents. This data will inform the choice of an appropriate solvent for the slow evaporation method.
Protocol 3: Isothermal Solubility Measurement
-
Prepare saturated solutions of BMNA in a selection of high-purity organic solvents (e.g., acetone, ethanol, methanol, toluene) in sealed vials.
-
Place the vials in a constant temperature water bath and agitate them for several hours to ensure equilibrium is reached.
-
Carefully extract a known volume of the clear, saturated solution from each vial.
-
Evaporate the solvent from each sample and accurately weigh the remaining solid BMNA.
-
Calculate the solubility in grams per 100 mL of solvent.
Expected Solubility Trends: Based on the structure of BMNA, it is anticipated to have higher solubility in polar organic solvents like acetone and ethanol compared to nonpolar solvents like toluene.
| Solvent | Predicted Solubility | Rationale |
| Acetone | High | Polar aprotic solvent, capable of strong dipole-dipole interactions. |
| Ethanol | Moderate to High | Polar protic solvent, can engage in hydrogen bonding. |
| Methanol | Moderate to High | Similar to ethanol but with higher polarity. |
| Toluene | Low | Nonpolar solvent, less effective at solvating the polar BMNA molecule. |
Protocol 4: Crystal Growth by Slow Evaporation
Caption: Experimental workflow for the slow evaporation crystal growth technique.
Materials:
-
High-purity 4-Bromo-2-methyl-5-nitroaniline
-
Selected solvent with moderate solubility for BMNA
-
Beakers or crystallizing dishes
-
Parafilm or aluminum foil
-
A vibration-free, constant temperature environment
Procedure:
-
Prepare a saturated or slightly undersaturated solution of purified BMNA in the chosen solvent at room temperature.
-
Filter the solution through a syringe filter into a clean beaker or crystallizing dish to remove any dust particles that could act as nucleation sites.
-
Cover the beaker with parafilm or aluminum foil and pierce a few small holes to allow for slow evaporation of the solvent. The rate of evaporation is a critical parameter; slower evaporation generally leads to larger, higher-quality crystals.
-
Place the beaker in a location with a stable temperature and minimal vibrations.
-
Monitor the beaker over several days to weeks for the formation of single crystals.
-
Once crystals of a suitable size have formed, carefully harvest them from the solution using tweezers.
-
Gently wash the crystals with a small amount of the cold solvent and allow them to air dry.
Characterization of 4-Bromo-2-methyl-5-nitroaniline Crystals
A suite of characterization techniques is essential to confirm the crystal structure, assess the optical quality, and quantify the nonlinear optical properties of the grown BMNA crystals.
Structural and Spectroscopic Characterization
-
Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique for determining the crystal structure, including the space group and unit cell parameters. A non-centrosymmetric space group is a prerequisite for a non-zero second-order NLO response.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the crystalline material.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule and confirm the chemical structure.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To further verify the molecular structure of the synthesized compound.
-
UV-Vis-NIR Spectroscopy: To determine the optical transparency window of the crystal. A wide transparency range is desirable for NLO applications.
Nonlinear Optical Property Measurement
-
Kurtz-Perry Powder Technique: This is a standard method for the preliminary screening of the second-harmonic generation (SHG) efficiency of a new material. The powdered sample is irradiated with a high-intensity laser (e.g., Nd:YAG at 1064 nm), and the intensity of the frequency-doubled light (at 532 nm) is measured and compared to a reference material like potassium dihydrogen phosphate (KDP).
Caption: A simplified schematic of the Kurtz-Perry powder SHG measurement setup.
Conclusion
The successful growth of high-quality single crystals of 4-Bromo-2-methyl-5-nitroaniline opens the door to a thorough investigation of its nonlinear optical properties. The protocols outlined in this guide provide a comprehensive framework for the synthesis, purification, and crystal growth of this promising NLO material. Careful execution of these procedures, coupled with rigorous characterization, will enable researchers to fully assess the potential of 4-Bromo-2-methyl-5-nitroaniline for applications in advanced photonic and optoelectronic devices. Further studies to determine the precise second-order NLO coefficients and other relevant optical properties are highly encouraged.
References
-
PubChem. 4-Bromo-2-methyl-5-nitroaniline. National Center for Biotechnology Information. [Link]
-
PrepChem. Synthesis of 4-bromo-2-nitroacetanilide. [Link]
- Kurtz, S. K., & Perry, T. T. (1968). A Powder Technique for the Evaluation of Nonlinear Optical Materials. Journal of Applied Physics, 39(8), 3798-3813.
- Chemla, D. S., & Zyss, J. (Eds.). (2013). Nonlinear optical properties of organic molecules and crystals (Vol. 1). Academic press.
- Bosshard, C., Sutter, K., Prêtre, P., Hulliger, J., Flörsheimer, M., Kaatz, P., & Günter, P. (2012). Organic nonlinear optical materials (Vol. 1). Gordon and Breach Science Publishers.
Application Note: 4-Bromo-2-methyl-5-nitroaniline as a Precursor for Polysubstituted Indazoles
This Application Note and Protocol Guide details the strategic use of 4-Bromo-2-methyl-5-nitroaniline (CAS: 71785-48-3) as a high-value scaffold for the synthesis of substituted indazoles .
Executive Summary
4-Bromo-2-methyl-5-nitroaniline is a privileged "ortho-toluidine" derivative that serves as a direct precursor to 5-bromo-6-nitro-1H-indazole . Unlike methods that attempt to functionalize the indazole core post-synthesis (which often suffer from poor regioselectivity during nitration or bromination), this precursor pre-installs the halogen and nitro handles in specific positions (C5 and C6) before ring closure. This guide outlines the Jacobson-type cyclization to form the indazole core and subsequent protocols for orthogonal functionalization via Suzuki-Miyaura cross-coupling and nitro-reduction.
Strategic Utility & Mechanism
The utility of this precursor relies on the 1-amino-2-methyl motif. Upon diazotization, the resulting diazonium species undergoes an intramolecular cyclization onto the ortho-methyl group.
Key Advantages:
-
Regiocontrol: Delivers the 5-bromo-6-nitro substitution pattern exclusively, which is difficult to access via electrophilic aromatic substitution of unsubstituted indazole.
-
Orthogonal Handles:
-
C5-Bromine: Ready for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
-
C6-Nitro: Precursor to amines (for amide coupling) or removal (hydrodeamination).
-
N1-H: Available for alkylation or protection.[1]
-
Reaction Pathway Diagram
The following flowchart illustrates the conversion of the precursor into a library of bioactive heterocycles.
Figure 1: Synthetic workflow transforming the aniline precursor into a polysubstituted indazole drug scaffold.
Experimental Protocols
Protocol A: Synthesis of 5-Bromo-6-nitro-1H-indazole
Objective: Cyclization of 4-Bromo-2-methyl-5-nitroaniline to the indazole core via diazotization. Mechanism: The reaction proceeds through the formation of a diazonium salt, which undergoes internal loss of a proton from the methyl group and cyclization (Jacobson Indazole Synthesis).
Materials:
-
Sodium Nitrite (NaNO₂, 1.05 equiv)
-
Glacial Acetic Acid (AcOH, Solvent volume: ~25 mL per gram of substrate)[4]
-
Water (minimal, to dissolve NaNO₂)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-2-methyl-5-nitroaniline (e.g., 1.15 g, 5.0 mmol) in glacial Acetic Acid (125 mL). Ensure complete dissolution; mild warming (30°C) may be used if necessary, then cool to room temperature (20–25°C).
-
Diazotization: Prepare a concentrated solution of NaNO₂ (345 mg, 5.0 mmol) in a minimal amount of Water (1.0–1.5 mL). Add this solution dropwise to the aniline solution over 5 minutes.
-
Observation: The solution color will deepen (often turning dark orange/red).
-
-
Cyclization (The "Aging" Step): Stir the mixture for 15 minutes to ensure homogeneity. Then, allow the reaction to stand at room temperature (protected from light) for 3 days .
-
Expert Insight: Unlike standard diazonium salts which are unstable, this cyclization is slow. Heating is generally not recommended as it promotes phenol formation (hydrolysis of diazonium).
-
-
Work-up: Remove the acetic acid under reduced pressure (rotary evaporator) to leave an oily/solid residue.
-
Precipitation: Add Water (25 mL) to the residue and stir vigorously. The product, 5-Bromo-6-nitro-1H-indazole , will precipitate as orange prisms/solids.[5]
-
Isolation: Filter the solid, wash with cold water (2 x 10 mL), and dry under vacuum.
-
Typical Yield: 90–95%.
-
Characterization: Melting Point ~192–195°C.[4]
-
Protocol B: Regioselective Suzuki-Miyaura Coupling at C5
Objective: Functionalize the C5-Bromine position while leaving the Nitro group intact. Challenge: The free N1-H of the indazole can poison Pd catalysts. Solution: Use a base that facilitates the reaction or protect N1 (e.g., with THP or Boc) prior to coupling. However, under specific conditions, unprotected indazoles can be coupled.
Materials:
-
5-Bromo-6-nitro-1H-indazole (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Pd(dppf)Cl₂·DCM (0.05 equiv)
-
Potassium Carbonate (K₂CO₃, 3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with 5-Bromo-6-nitro-1H-indazole (1.0 mmol), Aryl Boronic Acid (1.2 mmol), K₂CO₃ (3.0 mmol), and Pd(dppf)Cl₂ (5 mol%).
-
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane/Water (5 mL total).
-
Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by TLC/LC-MS.
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate and water.[6] Adjust pH to ~7 (if necessary). Extract with EtOAc.[6][7]
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Quantitative Data Summary
| Parameter | Protocol A (Cyclization) | Protocol B (Suzuki Coupling) |
| Limiting Reagent | 4-Bromo-2-methyl-5-nitroaniline | 5-Bromo-6-nitro-1H-indazole |
| Key Reagent | NaNO₂ / AcOH | Aryl Boronic Acid / Pd Cat. |
| Temperature | 20–25°C (Room Temp) | 80–100°C |
| Time | 72 Hours | 4–12 Hours |
| Typical Yield | 94% | 75–85% |
| Critical Control | Avoid heating during diazotization | Degas solvents thoroughly |
Troubleshooting & Expert Insights
-
Issue: Low Yield in Cyclization.
-
Cause: Water content in Acetic Acid was too high, or the reaction time was insufficient.
-
Fix: Use Glacial Acetic Acid (>99%) and ensure the 3-day reaction time is respected. The cyclization step is the rate-determining step.
-
-
Issue: Solubility of Precursor.
-
Insight: The nitroaniline precursor is moderately soluble in AcOH. If it crashes out upon adding the aqueous NaNO₂, add a small amount of DMSO (up to 5%) to maintain homogeneity, though pure AcOH is preferred for cleaner workup.
-
-
Issue: N1-Arylation Side Reaction during Suzuki.
-
Insight: If using electron-deficient boronic acids, N-arylation (Chan-Lam type) might compete.
-
Fix: Protect the N1 position with a THP (Tetrahydropyranyl) group using DHP/PPTS before the Suzuki coupling. Deprotect with HCl/MeOH afterwards.
-
Safety & Handling (MSDS Highlights)
-
4-Bromo-2-methyl-5-nitroaniline: Toxic if swallowed. Irritant. Handle in a fume hood.
-
Sodium Nitrite: Oxidizer. Toxic. Avoid mixing with organic amines outside of controlled reaction conditions (nitrosamine formation).
-
Diazo Intermediates: While the intermediate in this reaction is not isolated, diazonium salts are generally shock-sensitive. Do not concentrate the reaction mixture to dryness before the cyclization is complete (i.e., do not strip solvent immediately after adding NaNO₂).
References
-
Synthesis of 5-Bromo-6-nitro-1H-indazole
- Source: Thieme Connect / Science of Synthesis.
- Citation: "Product Class 2: 1H- and 2H-Indazoles." (Method 1.1.
-
URL:[Link]
-
General Indazole Synthesis from o-Toluidines
-
Precursor Properties (4-Bromo-2-methyl-5-nitroaniline)
- Source: Google Patents.
Sources
- 1. 6-Bromo-5-fluoro-1H-indazole | 1286734-85-7 | Benchchem [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. justdial.com [justdial.com]
- 4. datapdf.com [datapdf.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 7. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 8. 2H-Indazole synthesis [organic-chemistry.org]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. justdial.com [justdial.com]
- 11. 71785-48-3 | 4-Bromo-2-methyl-5-nitroaniline | Aryls | Ambeed.com [ambeed.com]
- 12. Speciality Chemicals – GMR Pharma [gmrpharma.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-methyl-5-nitroaniline
Welcome to the technical support center for the synthesis of 4-Bromo-2-methyl-5-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 4-Bromo-2-methyl-5-nitroaniline, providing potential causes and actionable solutions.
Problem 1: Low Yield of the Desired Product
Q: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A: Low yields in the synthesis of 4-Bromo-2-methyl-5-nitroaniline can stem from several factors, primarily related to the specific synthetic route chosen. The two most common routes are:
-
Route A: Nitration of 4-Bromo-2-methylaniline.
-
Route B: Bromination of 2-Methyl-5-nitroaniline.
Causality and Solutions:
-
Incomplete Reaction:
-
Nitration (Route A): The nitration of anilines is a rapid, exothermic reaction.[1] Insufficient nitrating agent or reaction time can lead to incomplete conversion.
-
Solution: Ensure a slight excess of the nitrating agent (typically a mixture of nitric acid and sulfuric acid) is used. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Bromination (Route B): Bromination reactions can also be slow if the conditions are not optimal.
-
Solution: The choice of brominating agent is critical. While elemental bromine can be used, it is hazardous.[2] N-Bromosuccinimide (NBS) is a safer alternative, but may require specific conditions like acid catalysis.[2] A copper-catalyzed bromination using NaBr and an oxidant can also be effective.[3] Ensure adequate reaction time and temperature.
-
-
-
Side Reactions:
-
Over-nitration/Oxidation (Route A): The strong oxidizing nature of the nitrating mixture can lead to the degradation of the starting material or the product.
-
Solution: Maintain strict temperature control, typically between 0 and 10°C, during the addition of the nitrating agent.[1] This minimizes side reactions and improves the selectivity for the desired product.
-
-
Formation of Isomers (Both Routes): The directing effects of the substituents on the aromatic ring can lead to the formation of undesired isomers. In the nitration of 4-Bromo-2-methylaniline, the amino group is a strong ortho, para-director, while the methyl group is a weaker ortho, para-director, and the bromo group is also an ortho, para-director. In the bromination of 2-Methyl-5-nitroaniline, the amino group is a strong ortho, para-director, the methyl group is a weaker ortho, para-director, and the nitro group is a meta-director. The interplay of these directing effects can be complex.[4]
-
-
Product Loss During Work-up and Purification:
-
Solution: The product is a solid. Ensure complete precipitation from the reaction mixture. During recrystallization, use a minimal amount of hot solvent to dissolve the product to maximize recovery upon cooling.[8][9] Wash the filtered crystals with a small amount of cold solvent to remove impurities without dissolving a significant amount of the product.[10]
-
Problem 2: Presence of Isomeric Impurities in the Final Product
Q: My final product is contaminated with isomers. How can I identify and remove them?
A: The presence of isomeric impurities is a common challenge in electrophilic aromatic substitution reactions on polysubstituted rings.
Identification of Isomers:
-
The most powerful tool for identifying isomers is Nuclear Magnetic Resonance (NMR) spectroscopy . The ¹H NMR spectrum will show distinct signals for the aromatic protons of each isomer due to their different chemical environments.[11][12][13][14]
-
High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify the different isomers present in a mixture.[3]
Strategies for Removal:
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds.[10] The principle relies on the difference in solubility between the desired product and the impurities in a suitable solvent.
-
Solvent Selection: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. Ethanol or a mixture of ethanol and water is often a good starting point for anilines.[11]
-
Procedure: Dissolve the impure solid in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The desired isomer should crystallize out in a purer form, leaving the more soluble impurities in the mother liquor.[8][9][10]
-
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate isomers with different polarities.[15] A solvent system (eluent) of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used to elute the compounds from the column.
Problem 3: Difficulty in Purifying the Product from Starting Materials
Q: I am having trouble separating my product from the unreacted starting material. What is the best approach?
A: This issue often arises from incomplete reactions. While optimizing the reaction conditions to drive it to completion is the primary solution, effective purification strategies are also essential.
-
Acid-Base Extraction: If the starting material is an aniline and the product has different basicity, an acid-base extraction can be employed during the work-up. However, in the case of 4-Bromo-2-methyl-5-nitroaniline and its precursors, the basicity of the amino group is similar, making this method less effective.
-
Recrystallization: As with isomeric impurities, recrystallization is often the most effective method.[10] The starting material and the product will likely have different solubilities in a given solvent, allowing for their separation.
-
Column Chromatography: This is a reliable method for separating compounds with different polarities.[15] The starting material and the product will likely have different retention factors (Rf) on a TLC plate, indicating that they can be separated by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Which is the better synthetic route: nitration of 4-Bromo-2-methylaniline or bromination of 2-Methyl-5-nitroaniline?
A1: The choice of synthetic route depends on the availability of starting materials and the desired control over regioselectivity.
-
Nitration of 4-Bromo-2-methylaniline (Route A): This route can be effective, but the directing effects of the amino, bromo, and methyl groups can lead to a mixture of isomers. Protecting the amino group as an acetamide is highly recommended to improve the yield of the desired product.[4][5]
-
Bromination of 2-Methyl-5-nitroaniline (Route B): This route can also be successful. The strong directing effect of the amino group and the deactivating effect of the nitro group can favor bromination at the desired position. A protocol for the synthesis of the starting material, 2-Methyl-5-nitroaniline, is available.[1]
Q2: What is the mechanism of the nitration reaction?
A2: The nitration of an aromatic ring is an electrophilic aromatic substitution reaction. In a mixture of concentrated nitric acid and sulfuric acid, the nitronium ion (NO₂⁺) is generated, which acts as the electrophile. The aromatic ring of the aniline derivative attacks the nitronium ion to form a resonance-stabilized carbocation (sigma complex). A base (such as HSO₄⁻) then removes a proton from the carbocation to restore the aromaticity of the ring, resulting in the nitrated product.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Safety is paramount in any chemical synthesis.
-
Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[1]
-
Exothermic Reactions: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent a runaway reaction.[1] Always add the nitrating agent slowly to the reaction mixture while maintaining a low temperature with an ice bath.
-
Toxicity of Reagents and Products: Anilines and their derivatives are often toxic upon inhalation, ingestion, or skin contact.[16] Handle these compounds in a well-ventilated area or a fume hood.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
Melting Point: A sharp melting point close to the literature value indicates a high degree of purity.
-
Spectroscopy:
-
Chromatography (TLC, HPLC, GC): Can be used to assess the purity of the product and identify the presence of any impurities.[3]
Experimental Protocols & Data
Representative Protocol: Synthesis of 2-Methyl-5-nitroaniline (Precursor for Route B)
This protocol is adapted from a standard laboratory procedure for the nitration of o-toluidine.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 2-Methylaniline (o-Toluidine) | 107.15 | 500 mg | 4.67 |
| Conc. Sulfuric Acid (98%) | 98.08 | 3.9 mL | - |
| Conc. Nitric Acid (70%) | 63.01 | 0.9 mL | - |
| Sodium Hydroxide | 40.00 | As needed | - |
Procedure:
-
Preparation of the Amine Salt: In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add 3.9 mL of concentrated sulfuric acid. Cool the flask in an ice/salt bath to -10 °C. Slowly add 500 mg (4.67 mmol) of 2-methylaniline to the cold, stirring sulfuric acid, maintaining the temperature below 10 °C. This forms the o-toluidinium sulfate salt.[1]
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 0.9 mL of concentrated nitric acid to 0.9 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.[1]
-
Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of the amine salt. Maintain the reaction temperature below 10 °C throughout the addition.
-
Reaction Quenching and Neutralization: After the addition is complete, allow the reaction to stir for an additional 30 minutes at low temperature. Pour the reaction mixture slowly onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This step is highly exothermic and should be performed with efficient cooling.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water). Dry the purified product in a desiccator.
Visualizing the Synthetic Workflow
The following diagrams illustrate the key steps in the two primary synthetic routes for 4-Bromo-2-methyl-5-nitroaniline.
Caption: Workflow for the synthesis of 4-Bromo-2-methyl-5-nitroaniline via Route A.
Caption: Workflow for the synthesis of 4-Bromo-2-methyl-5-nitroaniline via Route B.
References
-
Homework.Study.com. (n.d.). Reaction mechanism for 4-bromo-2-nitroacetaniline + H2O+ HCl + NH3 = 4-bromo-2-nitroaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
-
Chegg. (2017, May 25). Question: What is the reaction mechanism for the synthesis of 4-bromo-2-nitroaniline (multistep synthesis) from acetylation of aniline, bromination, nitration and hydrolysis? Retrieved from [Link]
-
Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Retrieved from [Link]
- Google Patents. (n.d.). CN101580473B - Method for preparing N-methyl paranitroaniline.
- Google Patents. (n.d.). CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
-
Chemistry LibreTexts. (2019, June 5). 16.6: Multistep Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof.
-
PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]
-
Thieme. (n.d.). A Practical Procedure for Regioselective Bromination of Anilines. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Fenix. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Retrieved from [Link]
-
Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Lookchem. (n.d.). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Retrieved from [Link]
-
ResearchGate. (2016, March). 1 H-NMR spectrum of N-[(E)-(4-bromophenyl) methylidene]-4-nitroaniline. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-methylaniline. Retrieved from [Link]
-
Automated Topology Builder. (n.d.). 4-Nitroaniline. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]
- 6. homework.study.com [homework.study.com]
- 7. chegg.com [chegg.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ripublication.com [ripublication.com]
- 12. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. lookchem.com [lookchem.com]
- 14. researchgate.net [researchgate.net]
- 15. 4-Bromo-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 16. 4-Bromo-2-methylaniline | C7H8BrN | CID 11423 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting 4-Bromo-2-methyl-5-nitroaniline crystallization
Executive Summary & Compound Profile
Objective: This guide addresses the specific crystallization challenges of 4-Bromo-2-methyl-5-nitroaniline (CAS: 71785-48-3). Unlike simple anilines, this highly substituted aromatic system exhibits a tendency for "oiling out" (liquid-liquid phase separation) and polymorphism due to the interplay between the nitro group's polarity and the lipophilic bromine/methyl substituents.
Compound Identity Verification: Before troubleshooting, verify you are working with the correct isomer.
-
Target: 4-Bromo-2-methyl-5-nitroaniline (Nitro is para to the Methyl group, meta to the Amine).
-
Common Impurity: 4-Bromo-2-methyl-6-nitroaniline (formed if nitration regioselectivity is uncontrolled).
-
Physical Profile:
-
Appearance: Yellow to orange crystalline solid.
-
Melting Point: ~118°C (Pure) .
-
Solubility: High in hot ethanol, acetone, ethyl acetate; Low in water, heptane.
-
Critical Process Parameters (CPP)
The following data provides the boundaries for a successful crystallization.
| Parameter | Recommended Range | Scientific Rationale |
| Solvent System | Ethanol/Water (80:20) or Toluene | Ethanol solubilizes the polar nitro group; water acts as an anti-solvent to drive yield. Toluene is effective for removing non-polar tars. |
| Dissolution Temp | 70°C - 75°C | Keep below the boiling point of ethanol (78°C) to prevent solvent loss and below the MP (118°C) to reduce oiling out risk. |
| Seeding Temp | 55°C - 60°C | Critical: Seeding in the metastable zone prevents spontaneous nucleation of the "oil" phase. |
| Cooling Rate | 0.5°C / minute | Rapid cooling traps impurities and induces oiling out. |
Troubleshooting Guide (Q&A Format)
Issue 1: The "Oiling Out" Phenomenon
User Question: "I dissolved my crude solid in hot ethanol. As it cooled, instead of crystals, distinct yellow/orange oil droplets formed at the bottom. Eventually, this oil solidified into a hard, impure chunk.[1] What happened?"
Scientist's Diagnosis: You have encountered Liquid-Liquid Phase Separation (LLPS) . This occurs when the solution becomes supersaturated with respect to the liquid (oil) phase before it reaches the solid (crystal) nucleation point.[2]
-
Cause 1 (Thermodynamic): The melting point of your solid in the solvent is lower than the temperature of the solution.[1] Impurities significantly depress the melting point (Freezing Point Depression).[1]
-
Cause 2 (Kinetic): Nucleation of the crystal is kinetically hindered, so the system takes the lower-energy path of separating into an amorphous oil.
Corrective Protocol: Do NOT simply cool the oil further.
-
Reheat the mixture until the oil redissolves and the solution is clear.
-
Add Seed Crystals: At 10-15°C below the dissolution temperature (approx. 60°C), add pure seed crystals. This provides a template for the solid phase, bypassing the oil phase .
-
Reduce Concentration: If seeding fails, add 10% more solvent. A slightly more dilute solution lowers the saturation temperature, keeping you away from the "oiling out" boundary.
Issue 2: Color & Purity Deviations
User Question: "My crystals are dark brown instead of bright yellow. NMR shows the structure is correct, but the melting point is 112°C (low)."
Scientist's Diagnosis: Nitroanilines are prone to oxidation, forming azo or azoxy dimers which are highly colored (dark red/brown). Additionally, if you synthesized this via nitration, you likely have the 6-nitro isomer or unreacted starting material.
Corrective Protocol:
-
Activated Carbon Treatment:
-
Dissolve crude in boiling Ethanol.
-
Add activated carbon (5 wt%). Stir for 15 mins.
-
Hot Filter (use a pre-warmed funnel to prevent crystallization on the filter paper).[3]
-
-
Solvent Switch:
-
If the impurity is the starting material (4-bromo-2-methylaniline), switch to Acidic Recrystallization .
-
Dissolve in dilute HCl. The amine forms a salt and dissolves; non-basic impurities (like tars) may remain insoluble or can be extracted with ether. Neutralize the filtrate to recover the free base.
-
Visual Troubleshooting Workflows
Diagram 1: The "Oiling Out" Rescue Loop
This logic flow guides you through the critical decision points when phase separation occurs.
Caption: Decision tree for managing Liquid-Liquid Phase Separation (LLPS) during nitroaniline crystallization.
Diagram 2: Isomer Purification Logic
How to separate the 5-nitro target from the 6-nitro impurity.
Caption: Exploiting solubility differences to remove the kinetic 6-nitro regioisomer.
Validated Experimental Protocol
Protocol: Dual-Solvent Recrystallization Use this method for high-purity requirements (>99%).
-
Dissolution:
-
Place 10g of crude 4-Bromo-2-methyl-5-nitroaniline in a 250mL Erlenmeyer flask.
-
Add Ethanol (absolute) dropwise while heating on a steam bath.
-
Target concentration: ~1g / 5-7mL Ethanol.
-
Note: If the solution is dark, add 0.5g activated charcoal and filter hot through Celite.
-
-
The Anti-Solvent Addition:
-
Keep the ethanol solution boiling gently.
-
Add hot Water dropwise until a faint turbidity (cloudiness) persists.
-
Add 1-2 mL of Ethanol to clear the turbidity (restore single phase).
-
-
Controlled Nucleation:
-
Isolation:
-
Filter via vacuum (Buchner funnel).[3]
-
Wash cake with cold 50% Ethanol/Water mixture.
-
Dry in a vacuum oven at 45°C (Avoid high heat to prevent oxidation).
-
References
-
Mettler Toledo . (2024). Oiling Out in Crystallization: Mechanisms and Solutions. Retrieved from [Link][1][4]
-
PubChem . (2025).[5] 4-Bromo-2-methyl-5-nitroaniline Compound Summary (CID 14897246).[5] National Library of Medicine. Retrieved from [Link]
-
Chemistry LibreTexts . (2022). Troubleshooting Crystallization: Oiling Out. Retrieved from [Link]
Sources
Technical Support Center: Stability of 4-Bromo-2-methyl-5-nitroaniline Under Acidic Conditions
Welcome to the technical support center for 4-Bromo-2-methyl-5-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the stability of this compound in acidic environments. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you in your experimental design and execution.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The solutions are based on established principles of physical organic chemistry and extensive laboratory experience.
Question 1: My reaction involving 4-Bromo-2-methyl-5-nitroaniline in strong acid (e.g., H₂SO₄, HCl) is resulting in a low yield and multiple unidentified spots on my TLC plate. What is the likely cause?
Answer: The primary issue is likely the protonation of the aniline's amino group under acidic conditions. The lone pair of electrons on the nitrogen atom acts as a Brønsted-Lowry base, readily accepting a proton from the acid to form a positively charged anilinium ion (-NH₃⁺).[1][2]
Causality and In-Depth Explanation:
-
Altered Reactivity: The formation of the anilinium ion has a profound effect on the electronic nature of the aromatic ring. The -NH₂ group is a strong activating, ortho, para-directing group. In contrast, the -NH₃⁺ group is a powerful deactivating, meta-directing group due to its positive charge, which withdraws electron density from the ring through an inductive effect.[1][2][3] This change can halt or alter the course of desired electrophilic aromatic substitution reactions.
-
Reduced Nucleophilicity: If your reaction requires the amino group to act as a nucleophile, its protonation will completely inhibit this reactivity.
-
Potential Side Reactions: When using concentrated sulfuric acid, especially with heating, you risk sulfonation of the aromatic ring. While the ring is deactivated by the nitro and anilinium groups, harsh conditions can still lead to undesired side products.
Troubleshooting Steps:
-
Protect the Amine: If the amino group is not the desired reaction site, protect it as an amide (e.g., acetanilide) before proceeding with reactions in strong acid. The amide group is still an ortho, para-director but is significantly less basic and less activating, offering more controlled reactivity.[3] The protecting group can be removed later via acid or base hydrolysis.[4][5]
-
Modify Reaction Conditions: If direct use of the aniline is unavoidable, use the minimum necessary amount of acid. Consider using a weaker acid or running the reaction in a buffered system if the process allows.
-
Analytical Monitoring: Use HPLC or LC-MS to monitor the reaction at different time points. This will help you distinguish between starting material, desired product, and degradation products, providing insight into the reaction kinetics.
Question 2: I am attempting a diazotization of 4-Bromo-2-methyl-5-nitroaniline and observing the formation of a dark, tar-like precipitate and vigorous gas evolution, even though I am using HCl and NaNO₂.
Answer: This is a classic sign of diazonium salt decomposition. While the compound is stable enough to undergo diazotization, the resulting aryl diazonium salt (Ar-N₂⁺) is a high-energy intermediate that is only metastable at low temperatures.[6][7]
Causality and In-Depth Explanation:
-
Thermal Instability: Aryl diazonium salts are notoriously unstable and can decompose rapidly at temperatures above 5-10 °C.[6] The decomposition involves the loss of dinitrogen gas (N₂), an incredibly stable molecule, which is the thermodynamic driving force for the reaction. This process generates highly reactive aryl cations or radicals, which then react indiscriminately with whatever is in the reaction mixture (including solvent and other starting material molecules) to form a complex mixture of polymeric, tarry byproducts.
-
Explosion Hazard: It is critical to note that isolating diazonium salts in a dry, solid form is extremely hazardous as they can be shock-sensitive and explosive.[6] All diazotization reactions should be performed with the intent of using the resulting solution in situ.
Troubleshooting Steps:
-
Strict Temperature Control: The most critical parameter is temperature. The reaction vessel must be maintained in an ice-salt or acetone-dry ice bath to keep the internal temperature between 0 and 5 °C throughout the addition of sodium nitrite.
-
Slow Reagent Addition: The aqueous solution of sodium nitrite should be added slowly, dropwise, to the acidic solution of the aniline. This prevents localized temperature increases and a buildup of nitrous acid.
-
Use Immediately: The prepared diazonium salt solution should be used immediately in the subsequent reaction (e.g., Sandmeyer or azo coupling) without delay.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemical reason for the stability concerns with 4-Bromo-2-methyl-5-nitroaniline in acid?
The core issue is the basicity of the primary aromatic amine functional group. In an acidic medium, there is an equilibrium between the free amine and its protonated anilinium salt form. The position of this equilibrium depends on the pKa of the anilinium ion and the pH of the solution. This protonation alters the compound's solubility, electronic properties, and reactivity, which can be interpreted as "instability" in the context of a specific desired chemical transformation.
Caption: Protonation equilibrium of the aniline in acid.
Q2: How should I prepare and store acidic solutions of this compound for analytical purposes (e.g., as an HPLC standard)?
For maximum accuracy, always prepare acidic solutions of 4-Bromo-2-methyl-5-nitroaniline fresh before use. Long-term storage in an acidic mobile phase or diluent is not recommended. If you must store a solution for a short period (e.g., during a long analytical run), keep the vials in a cooled autosampler (4-10 °C) and protect them from light to minimize the potential for both acid-catalyzed and photochemical degradation.
Q3: Does the choice of acid (e.g., HCl vs. H₂SO₄ vs. H₃PO₄) matter for stability?
Yes, the choice of acid is critical.
-
Hydrochloric Acid (HCl): Generally a good choice. The chloride ion is a relatively non-nucleophilic and non-reactive counter-ion.
-
Sulfuric Acid (H₂SO₄): Use with caution. It is a stronger acid and a dehydrating agent. At high concentrations and temperatures, it can act as an oxidizing agent and can cause unwanted sulfonation side reactions.
-
Phosphoric Acid (H₃PO₄): A non-oxidizing acid that is often used in HPLC mobile phases. It is a good alternative to sulfuric acid when strong acid conditions are needed without the risk of oxidation or sulfonation.
Q4: How can I systematically determine the stability of 4-Bromo-2-methyl-5-nitroaniline in my specific acidic conditions?
You should perform a forced degradation study . This is a systematic investigation designed to identify the degradation pathways and products of a substance under more severe conditions than it would typically experience.[8][9] This approach is a cornerstone of pharmaceutical development for establishing stability-indicating analytical methods.[10] The protocol below provides a framework for such a study.
Section 3: Protocols and Methodologies
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol provides a systematic approach to evaluating the stability of 4-Bromo-2-methyl-5-nitroaniline and developing a stability-indicating analytical method.
Objective: To determine the degradation profile of 4-Bromo-2-methyl-5-nitroaniline when subjected to acidic stress at various concentrations and temperatures.
Materials:
-
4-Bromo-2-methyl-5-nitroaniline (high purity reference standard)
-
HPLC-grade methanol and water
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (for neutralization)
-
Class A volumetric flasks, pipettes
-
HPLC system with a UV/PDA detector
-
pH meter
Methodology:
-
Stock Solution Preparation: Accurately prepare a stock solution of 4-Bromo-2-methyl-5-nitroaniline in methanol at a known concentration (e.g., 1 mg/mL).
-
Stress Sample Preparation:
-
Control (Time Zero): Dilute the stock solution with a 50:50 methanol:water mixture to a final concentration of ~50 µg/mL. Analyze immediately. This is your unstressed reference.
-
Acid Stress: In separate flasks, add a known volume of the stock solution to a known volume of the desired acid (e.g., 0.1 M HCl, 1 M HCl). The final organic solvent concentration should be low enough to ensure the acid's effect is dominant. Aim for a final analyte concentration of ~50 µg/mL.
-
-
Incubation:
-
Store the stress samples under controlled temperature conditions. It is common to test at both room temperature (~25 °C) and an elevated temperature (e.g., 60 °C).
-
Protect all samples from light to exclude photodegradation as a variable.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress sample.
-
Immediately neutralize the aliquot with an equivalent amount of base (e.g., NaOH) to stop the degradation reaction.
-
Dilute the neutralized sample to the target concentration (~50 µg/mL) with the mobile phase.
-
Analyze via HPLC immediately.
-
-
HPLC Analysis:
-
Use a C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile).
-
Monitor at a wavelength where the parent compound and potential degradation products absorb (a PDA detector is ideal for this).
-
The method must be able to separate the main peak (parent compound) from any new peaks (degradation products).
-
-
Data Interpretation:
-
Calculate the percent degradation by comparing the peak area of the parent compound in the stressed sample to the control sample.
-
Examine the chromatograms for the appearance and growth of new peaks over time. The "peak purity" or "mass balance" analysis is crucial. The sum of the parent compound and all degradation products should ideally remain constant.
-
Caption: Workflow for a forced degradation study.
Section 4: Data Presentation
Proper documentation is key in stability studies. Use a table to organize your results from the forced degradation study.
Table 1: Example Data Table for Acidic Forced Degradation Study
| Condition ID | Acid Type | Acid Conc. | Temp (°C) | Time (h) | Area of Parent Peak | % Degradation | No. of Degradants |
| CTRL-T0 | N/A | N/A | N/A | 0 | 1,500,000 | 0% | 0 |
| A-RT-2 | HCl | 0.1 M | 25 | 2 | 1,495,000 | ~0.3% | 0 |
| A-RT-24 | HCl | 0.1 M | 25 | 24 | 1,480,000 | ~1.3% | 1 |
| A-HT-2 | HCl | 0.1 M | 60 | 2 | 1,425,000 | 5.0% | 2 |
| A-HT-24 | HCl | 0.1 M | 60 | 24 | 975,000 | 35.0% | 4 |
| B-HT-2 | HCl | 1.0 M | 60 | 2 | 1,125,000 | 25.0% | 3 |
Note: Data presented are hypothetical and for illustrative purposes only.
Section 5: References
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
-
Carbon, R. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-2-methyl-5-nitroaniline. PubChem. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 20.7: Reactions of Arylamines. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Scribd. (n.d.). Hydrolysis of 4-Nitroaniline. Retrieved from [Link]
-
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.
-
Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24-35.
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Retrieved from [Link]
-
Shinde, S. L. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2), 38295-38298. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2021). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
-
BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Study.com. (n.d.). Reaction mechanism for 4-bromo-2-nitroacetaniline + H2O+ HCl + NH3 = 4-bromo-2-nitroaniline. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. magritek.com [magritek.com]
- 5. scribd.com [scribd.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. ajrconline.org [ajrconline.org]
Technical Support Center: Solvent Optimization for 4-Bromo-2-methyl-5-nitroaniline
Ticket Subject: Optimizing Solvent Systems for 4-Bromo-2-methyl-5-nitroaniline (CAS: 71785-48-3) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High[1]
Executive Summary
Welcome to the technical support hub for 4-Bromo-2-methyl-5-nitroaniline . This guide addresses the specific solubility and reactivity challenges posed by this push-pull aromatic system. The molecule features an electron-withdrawing nitro group (
This unique electronic push-pull creates a dipole that complicates solubility in non-polar solvents while making the bromine position highly amenable to Palladium-catalyzed cross-coupling (Suzuki-Miyaura) and the nitro group susceptible to reduction.[1]
Module 1: Solubility & Dissolution Troubleshooting
User Query: "I am trying to dissolve the starting material in Toluene for a reaction, but it remains a slurry even at
Technical Diagnosis
4-Bromo-2-methyl-5-nitroaniline is a polar aromatic solid.[1] The nitro and amino groups create strong intermolecular hydrogen bonding and dipole-dipole interactions.[1] Toluene (non-polar/weakly polar) cannot overcome the lattice energy of this crystal structure.[1]
Resolution Protocol
Switch to a Polar Aprotic or Polar Protic solvent system depending on your downstream application.[1]
Solubility Compatibility Table
| Solvent Class | Representative Solvents | Solubility Rating | Technical Note |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent | Best for |
| Polar Aprotic | Acetone, THF, Ethyl Acetate | Good | Ideal for general handling; Acetone/THF may require drying. |
| Chlorinated | DCM, Chloroform | Moderate to Good | Good for transport/transfer; avoid if "Green Chemistry" is a KPI. |
| Protic | Methanol, Ethanol, IPA | Moderate (Hot) | Excellent for recrystallization; poor for anhydrous nucleophilic attacks. |
| Non-Polar | Hexanes, Toluene, Heptane | Poor | Use only as anti-solvents to force precipitation. |
Self-Validating Dissolution Test
Before committing to a 10g batch, perform this 100mg test:
-
Place 100 mg of substrate in a vial.
-
Add 0.5 mL of solvent (2 vol).
-
Vortex for 30 seconds.
-
Clear solution?
High Solubility. -
Cloudy?
Heat to . If clear, suitable for reflux. -
Solid persists?
Incompatible.
-
Module 2: Reaction-Specific Solvent Optimization
User Query: "My Suzuki coupling yields are inconsistent (30-60%). I'm using pure Toluene. How do I stabilize the catalytic cycle?"
Scenario A: Suzuki-Miyaura Cross-Coupling
The Issue: Pure toluene is poor at solubilizing the boronic acid and the inorganic base (e.g.,
The Fix: Use a Binary Solvent System to bridge the organic and aqueous phases.
Optimized Protocol: The "Dioxane/Water" Standard
-
Why? Dioxane solubilizes the 4-Bromo-2-methyl-5-nitroaniline and the Pd-catalyst.[1] Water solubilizes the base (
or ) and activates the boronic acid (formation of the boronate species).[1]
Step-by-Step Workflow:
-
Charge: 1.0 eq Substrate + 1.2 eq Aryl Boronic Acid + 3.0 eq Base (
).[1] -
Solvent: Add degassed Dioxane/Water (4:1) to reach 0.2 M concentration.[1]
-
Catalyst: Add 5 mol%
or . -
Heat:
for 4–12 hours. -
Checkpoint: TLC (Hexane/EtOAc 7:3). Product should be more polar than the bromo-starting material but less polar than the boronic acid.[1]
Scenario B: Nucleophilic Aromatic Substitution ( )
Note: While the Br is the primary leaving group, the Nitro group activates the ring. The Fix: Use DMSO or DMF .
-
Mechanism: These dipolar aprotic solvents solvate the cation of the nucleophile salt (e.g.,
of ), leaving the anion "naked" and highly reactive.[1]
Module 3: Work-up & Purification Strategies
User Query: "I have the product, but it's an oil containing impurities. How do I get a clean solid?"
Crystallization Strategy: The "Anti-Solvent" Crash
Since 4-Bromo-2-methyl-5-nitroaniline derivatives are often crystalline, avoid column chromatography if possible.[1]
Protocol: Ethanol/Water Recrystallization
-
Dissolution: Dissolve the crude oil in the minimum amount of boiling Ethanol (or Methanol).
-
Filtration: Filter hot (if insoluble black Pd residues are present).[1]
-
Nucleation: Remove from heat. Add water (anti-solvent) dropwise until the solution turns slightly turbid.[1]
-
Crystal Growth: Re-heat slightly to clear the turbidity, then let it cool slowly to room temperature, then
. -
Harvest: Filter the yellow/orange needles and wash with cold Water/EtOH (1:1).
Visualizing the Workflow
The following diagram illustrates the decision logic for solvent selection based on the intended chemical transformation.
Figure 1: Decision matrix for selecting the optimal solvent system based on reaction type.[1]
FAQs: Frequently Asked Questions
Q1: Can I use "Green" solvents for the Suzuki coupling? A: Yes. 2-Methyltetrahydrofuran (2-MeTHF) is a bio-derived alternative to THF or Dioxane.[1] It separates easily from water, simplifying the workup. Isopropanol (IPA)/Water mixtures can also work for highly active catalytic systems, though solubility may be lower.[1]
Q2: My reaction turns black and stops. Is it the solvent?
A: It is likely "Palladium Black" precipitation. This happens if the solvent is not degassed (oxygen poisoning) or if the stabilizing ligands (like
-
Fix: Degas your solvent (sparge with Argon for 15 mins) and ensure your solvent (e.g., Dioxane) is peroxide-free.[1]
Q3: The product co-precipitates with the catalyst. How do I separate them? A: This is a common solubility issue.
-
Evaporate the reaction solvent.[1]
-
Redissolve the solid in Ethyl Acetate (the product will dissolve; inorganic salts will not).[1]
-
Filter through a pad of Celite or Silica to trap the Palladium black.
-
Concentrate the filtrate.[1]
References
-
PubChem. (n.d.).[1][3] 4-Bromo-2-methyl-5-nitroaniline (Compound).[1][3][4] National Library of Medicine.[1] Retrieved January 31, 2026, from [Link][1]
-
Yoneda Labs. (n.d.).[1] Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved January 31, 2026, from [Link][1]
-
Organic Chemistry Portal. (n.d.).[1] Suzuki Coupling.[1][5][6][7] Retrieved January 31, 2026, from [Link][1]
-
University of Rochester. (n.d.).[1] Solvents for Recrystallization. Department of Chemistry. Retrieved January 31, 2026, from [Link][1]
Sources
- 1. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Bromo-2-methyl-5-nitroaniline | C7H7BrN2O2 | CID 14897246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 71785-48-3|4-Bromo-2-methyl-5-nitroaniline|BLD Pharm [bldpharm.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. tcichemicals.com [tcichemicals.com]
managing exothermic reactions in 4-Bromo-2-methyl-5-nitroaniline preparation
A Guide to Managing Exothermic Reactions for Researchers and Drug Development Professionals
The synthesis of substituted nitroanilines is a cornerstone of many pharmaceutical and materials science endeavors. However, the nitration of aromatic compounds is notoriously exothermic and presents significant safety challenges if not properly controlled. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) specifically for the preparation of 4-Bromo-2-methyl-5-nitroaniline, with a primary focus on the safe management of the highly energetic nitration step.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues you may encounter during the synthesis. The recommended synthetic route involves the protection of the amine group of 4-bromo-2-methylaniline, followed by nitration and subsequent deprotection. This strategy enhances safety and regioselectivity.
Issue 1: Uncontrolled Temperature Increase (Runaway Reaction)
Question: My reaction temperature is rising uncontrollably, and the cooling system cannot keep up. What should I do, and what are the likely causes?
Answer: An uncontrolled temperature increase indicates a potential thermal runaway, a hazardous situation where the exothermic reaction rate accelerates, generating heat faster than it can be removed.[1] This can lead to a rapid increase in temperature and pressure, potentially causing equipment failure.
Immediate Actions:
-
Stop Reactant Addition: Immediately cease the dropwise addition of the nitrating agent. This is the most critical first step to prevent further heat generation.[2]
-
Maximize Cooling: Ensure your cooling system is operating at maximum capacity.[3] If using a cooling bath, add more cooling agent (e.g., dry ice, ice).[4][5]
-
Prepare for Quenching: If the temperature continues to rise rapidly despite these measures, prepare to quench the reaction by pouring the reaction mixture slowly and carefully onto a large volume of crushed ice and water with vigorous stirring.[6][7]
dot
Caption: Workflow for managing a runaway reaction.
Potential Causes & Solutions:
| Cause | Solution |
| Too Rapid Addition of Nitrating Agent | The rate of heat generation exceeded the cooling system's capacity. In future experiments, reduce the addition rate significantly to maintain a stable internal temperature.[2] |
| Inadequate Cooling | The cooling bath or system is insufficient for the reaction scale. Ensure the reaction flask is adequately immersed and that the cooling medium is in good contact with the flask surface. Consider using a more powerful cooling system like a cryocooler for larger scales.[3][8] |
| Poor Stirring | Inefficient mixing can create localized "hot spots" where the reaction accelerates. Use a suitable overhead stirrer for viscous mixtures and ensure the vortex is sufficient for rapid heat dissipation.[4] |
| Incorrect Reagent Concentration | Using fuming nitric or sulfuric acid without proper calculation can dramatically increase the reaction's exothermicity.[9] Adhere strictly to a validated protocol. |
Issue 2: Low Yield or Incomplete Reaction
Question: After workup, my product yield is significantly lower than expected. What are the likely causes?
Answer: Low yields can stem from several factors related to reaction conditions and reagent stoichiometry.
-
Insufficient Nitrating Agent: Ensure the molar ratio of the nitrating agent to the substrate is correct. An insufficient amount will lead to incomplete conversion.
-
Reaction Temperature Too Low: While crucial for safety, maintaining the temperature too far below the optimal range can significantly slow down the reaction rate, leading to an incomplete reaction within the given timeframe.
-
Premature Quenching: The reaction may require a specific stirring time after the addition of the nitrating agent is complete. Quenching too early will cut the reaction short.
-
Degradation of Starting Material: If the amine group was not protected, it could be oxidized by the strong acidic and oxidizing conditions, leading to tar formation and reduced yield.[10][11]
Issue 3: Product Fails to Precipitate During Workup
Question: I poured the reaction mixture into ice water as instructed, but no solid product crashed out. What should I do?
Answer: This is a common issue, particularly if the reaction did not go to completion or if the product has some solubility in the acidic aqueous layer.
-
Check the pH: The aqueous layer will be strongly acidic. The protonated amine group of any unreacted starting material or the product itself can increase its water solubility.
-
Neutralize Carefully: While cooling the mixture in an ice bath, slowly and carefully add a concentrated base solution (e.g., NaOH or NH4OH) to neutralize the acid. Monitor the pH and aim for a neutral to slightly basic pH (7-8). The product should precipitate as a solid.
-
Extraction: If the product is oily or does not precipitate cleanly, it may need to be extracted. Use an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to perform a liquid-liquid extraction.[12]
Frequently Asked Questions (FAQs)
Q1: Why is a mixture of nitric acid and sulfuric acid used for nitration? A1: Sulfuric acid acts as a catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is the active species that attacks the aromatic ring in this electrophilic aromatic substitution reaction.[13]
Q2: How can I safely prepare the nitrating mixture ("mixed acid")? A2: The preparation of the mixed acid is itself an exothermic process. Always add the nitric acid slowly to the sulfuric acid while cooling the mixture in an ice bath. Never add sulfuric acid to nitric acid. This ensures that the bulk of the mixture is the higher-boiling sulfuric acid, which can better absorb the heat generated.[2]
Q3: What is the purpose of protecting the amine group with an acetyl group? A3: There are two primary reasons. First, the amino group (-NH₂) is highly activating and also susceptible to oxidation by nitric acid, which can lead to complex side reactions and the formation of tarry byproducts.[11][14] Second, converting the amine to an amide (-NHCOCH₃) moderates its activating effect and provides steric hindrance, which helps direct the incoming nitro group to the desired position (ortho to the amide, which is position 5 in this case) and prevents di-nitration.[15]
Q4: What is the optimal temperature range for the nitration of N-(4-bromo-2-methylphenyl)acetamide? A4: For most aromatic nitrations, maintaining a low temperature is critical. A typical range is between 0 °C and 10 °C.[6] It is essential to monitor the internal temperature of the reaction flask, not just the bath temperature.
Experimental Protocol: Synthesis of 4-Bromo-2-methyl-5-nitroaniline
This protocol outlines a reliable three-step synthesis starting from 4-bromo-2-methylaniline, emphasizing safety and control points.
Step 1: Acetylation (Protection) of 4-Bromo-2-methylaniline
-
Dissolve 4-bromo-2-methylaniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride dropwise while maintaining the temperature below 20 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into a beaker of cold water to precipitate the N-(4-bromo-2-methylphenyl)acetamide.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
Step 2: Nitration of N-(4-bromo-2-methylphenyl)acetamide (CRITICAL EXOTHERMIC STEP)
-
Prepare the Nitrating Mixture: In a separate flask, cool concentrated sulfuric acid (e.g., 5 molar equivalents) in an ice/salt bath to 0 °C. Slowly, with vigorous stirring, add concentrated nitric acid (e.g., 1.1 molar equivalents) dropwise, ensuring the temperature does not exceed 10 °C.
-
Substrate Dissolution: In the main reaction vessel, equipped with an overhead stirrer, thermometer, and addition funnel, add the dried N-(4-bromo-2-methylphenyl)acetamide from Step 1. Cool the vessel in an ice/salt bath.
-
Acid Addition: Slowly add cold, concentrated sulfuric acid to the acetamide with efficient stirring, keeping the internal temperature below 10 °C, until all the solid has dissolved.
-
Nitration: Begin the dropwise addition of the cold nitrating mixture from the addition funnel. This is the most critical step. Maintain the internal reaction temperature between 0-5 °C . The addition rate should be very slow, typically over 1-2 hours, depending on the scale.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC if possible.
-
Quenching: Very slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude N-(4-bromo-2-methyl-5-nitrophenyl)acetamide.
-
Isolation: Collect the yellow solid by vacuum filtration and wash it with copious amounts of cold water until the filtrate is neutral (pH ~7).
Step 3: Hydrolysis (Deprotection) to 4-Bromo-2-methyl-5-nitroaniline
-
Transfer the crude, moist solid from Step 2 into a round-bottom flask.
-
Add a mixture of ethanol and concentrated hydrochloric acid.[16]
-
Heat the mixture to reflux for 2-4 hours until the deprotection is complete (monitor by TLC).
-
Cool the reaction mixture and pour it into cold water.
-
Neutralize the solution carefully with a base (e.g., sodium hydroxide solution) to precipitate the final product, 4-bromo-2-methyl-5-nitroaniline.
-
Collect the solid by filtration, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) for purification.
dot
Caption: Three-step synthesis pathway for 4-Bromo-2-methyl-5-nitroaniline.
References
-
Homework.Study.com. "Reaction mechanism for 4-bromo-2-nitroacetaniline + H2O+ HCl + NH3 = 4-bromo-2-nitroaniline." Available at: [Link]
- Google Patents. "CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof.
- Google Patents. "CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
- Google Patents. "CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
- Google Patents. "CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
-
BYJU'S. "NCERT Solutions for Class 12 Chemistry Chapter 13 Amines." Available at: [Link]
-
Research India Publications. "Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal." Available at: [Link]
-
Master Organic Chemistry. "Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution." Available at: [Link]
-
Taylor & Francis Online. "Nitration and aromatic reactivity." Available at: [Link]
-
PubChem. "4-Bromo-2-nitroaniline." Available at: [Link]
- Google Patents. "CN101580473B - Method for preparing N-methyl paranitroaniline.
-
MDPI. "Developing Preventative Strategies to Mitigate Thermal Runaway in NMC532-Graphite Cylindrical Cells Using Forensic Simulations." Available at: [Link]
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Asynt. "What are the best tools for cooling chemical reactions?" Available at: [Link]
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PubChem. "4-Bromo-2-methyl-5-nitroaniline." Available at: [Link]
-
ResearchGate. "STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1." Available at: [Link]
-
Reddit. "Di-nitration troubleshooting : r/Chempros." Available at: [Link]
-
PrepChem.com. "Synthesis of 4-bromo-2-nitroacetanilide." Available at: [Link]
-
Scribd. "The Nitration of Aniline." Available at: [Link]
-
MDPI. "A review of thermal runaway prevention and mitigation strategies for lithium-ion batteries." Available at: [Link]
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ResearchGate. "Investigation, Analysis and Optimization of Exothermic Nitrations in Microreactor Processes." Available at: [Link]
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Carbon Magazine. "Synthesis of p-Nitroaniline via a Multi-Step Sequence." Available at: [Link]
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Moodle@Units. "Conducting Reactions Below Room Temperature." Available at: [Link]
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YouTube. "Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry." Available at: [Link]
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Lipolytim. "Preventing Thermal Runaway in Lithium-Ion Batteries." Available at: [Link]
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ResearchGate. "Nitration, Methods and Mechanisms." Available at: [Link]
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MDPI. "Organic and Inorganic Hybrid Composite Phase Change Material for Inhibiting the Thermal Runaway of Lithium-Ion Batteries." Available at: [Link]
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RSC Education. "Cooling mixtures." Available at: [Link]
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Chemistry LibreTexts. "1.4: Heating and Cooling Methods." Available at: [Link]
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MDPI. "Research Progress in Thermal Runaway Vent Gas Characteristics of Li-Ion Battery." Available at: [Link]
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Online Chemistry notes. "Aniline - Lab preparation, Properties, Reactions and Uses." Available at: [Link]
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Reddit. "Help with nitration of a protected aniline. : r/Chempros." Available at: [Link]
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Validation & Comparative
Comparative Guide: 4-Bromo-2-methyl-5-nitroaniline vs. 5-Bromo-2-methyl-4-nitroaniline
This guide provides an in-depth technical comparison between 4-Bromo-2-methyl-5-nitroaniline and 5-Bromo-2-methyl-4-nitroaniline . These regioisomers, while sharing the same molecular formula, exhibit distinct electronic properties, reactivities, and synthetic utilities driven by the relative positioning of their functional groups.
Executive Summary & Structural Identity
The core distinction between these two isomers lies in the position of the nitro group relative to the amino and bromine substituents. This positional change fundamentally alters the molecule's basicity , color (UV-Vis absorption) , and reactivity toward nucleophilic aromatic substitution (SNAr) .
| Feature | 4-Bromo-2-methyl-5-nitroaniline | 5-Bromo-2-methyl-4-nitroaniline |
| CAS Number | 71785-48-3 | 40371-63-9 |
| Structure | Nitro is meta to Amino | Nitro is para to Amino |
| Electronic Character | Weak "Push-Pull" (Less conjugated) | Strong "Push-Pull" (Highly conjugated) |
| Basicity (Predicted) | Higher pKa (Stronger Base) | Lower pKa (Weaker Base) |
| Appearance | Pale Yellow / Beige Solid | Deep Yellow / Orange Solid |
| Key Reactivity | Br is deactivated for SNAr by para-NH₂ | Br is activated for SNAr (less deactivated by meta-NH₂) |
Synthetic Pathways & Regiocontrol
The synthesis of these isomers requires distinct starting materials to leverage the directing effects of the amino (or acetamido) and methyl groups.
Isomer A: 4-Bromo-2-methyl-5-nitroaniline (CAS 71785-48-3)
Strategy: Nitration of a pre-brominated scaffold.[1][2] The precursor, 4-bromo-2-methylaniline , has the 4-position blocked. The bulky bromine and the directing power of the amine (protected as acetamide) direct the incoming nitro group to the 5-position (ortho to Br, meta to NHAc).
Isomer B: 5-Bromo-2-methyl-4-nitroaniline (CAS 40371-63-9)
Strategy: Nitration of a 5-bromo scaffold. The precursor, 5-bromo-2-methylaniline , has the 5-position blocked. The strong ortho/para directing effect of the amine directs the nitro group to the 4-position (para to NH₂).
Figure 1: Divergent synthetic pathways relying on precursor selection to control regiochemistry.
Physicochemical & Spectroscopic Identification[3][4]
Distinguishing these isomers requires careful analysis of NMR coupling patterns and chemical shifts.
Proton NMR (¹H-NMR) Analysis
Both molecules possess two aromatic protons in a tetra-substituted ring, typically appearing as singlets due to the lack of strong ortho-coupling. However, their chemical environments differ significantly.
| Isomer | Proton H3 (Shift δ) | Proton H6 (Shift δ) | Analysis |
| 4-Bromo-2-methyl-5-nitroaniline | ~7.4 ppm (Singlet) | ~7.1 ppm (Singlet) | H6 is shielded by the ortho-NH₂, despite being ortho to NO₂. H3 is ortho to Br. |
| 5-Bromo-2-methyl-4-nitroaniline | ~8.2 ppm (Singlet) | ~7.0 ppm (Singlet) | H3 is highly deshielded (downfield) because it is ortho to the NO₂ group. H6 is shielded by ortho-NH₂. |
Key Diagnostic: Look for the highly downfield proton (~8.0+ ppm) in the 5-Bromo-2-methyl-4-nitroaniline spectrum. This corresponds to the proton sandwiched between the Methyl and Nitro groups. The other isomer lacks a proton in such a highly deshielded environment.
Reactivity Profile & Applications
Basicity and Nucleophilicity
-
5-Bromo-2-methyl-4-nitroaniline (Para-Nitro): The nitro group is para to the amine. Through resonance, the nitro group strongly withdraws electron density from the nitrogen lone pair.
-
Result: Significantly weaker base and weaker nucleophile. Harder to diazotize or acylate without forcing conditions.
-
-
4-Bromo-2-methyl-5-nitroaniline (Meta-Nitro): The nitro group is meta to the amine. Resonance withdrawal is impossible; only inductive withdrawal operates.
-
Result:Stronger base and better nucleophile.
-
Nucleophilic Aromatic Substitution (SNAr)
This is the most critical differentiator for drug development.
-
Target: Displacement of the Bromine atom.
-
Isomer A (4-Br): The bromine is para to the electron-donating NH₂ group. The NH₂ pushes electron density into the ring, deactivating the carbon-bromine bond toward nucleophilic attack.
-
Isomer B (5-Br): The bromine is meta to the electron-donating NH₂ group. The deactivating effect of the amine is minimized. Furthermore, the bromine is ortho to the nitro group (an activator).
Experimental Protocol: Synthesis of 4-Bromo-2-methyl-5-nitroaniline
Objective: Selective nitration of 4-bromo-2-methylaniline via acetamide protection. Safety: Nitration is exothermic.[3] Use a fume hood and proper PPE.[3][4]
Step 1: Acetylation (Protection)
-
Dissolve 4-bromo-2-methylaniline (10.0 g, 53.7 mmol) in glacial acetic acid (30 mL).
-
Add acetic anhydride (6.0 mL, 64 mmol) dropwise.
-
Heat to 80°C for 1 hour.
-
Pour into ice water (100 mL). Filter the white precipitate (N-(4-bromo-2-methylphenyl)acetamide ). Dry in a vacuum oven.
Step 2: Nitration[5][7][8][9]
-
Dissolve the dried acetamide intermediate (10.0 g) in conc. H₂SO₄ (40 mL) at 0°C.
-
Prepare a mixture of fuming HNO₃ (2.5 mL) and conc. H₂SO₄ (5 mL).
-
Add the acid mixture dropwise to the reaction flask, maintaining temperature below 5°C .
-
Stir at 0–5°C for 2 hours.
-
Pour onto crushed ice (200 g). The yellow solid is the crude nitro-acetamide. Filter and wash with water.[4][5]
Step 3: Hydrolysis (Deprotection)
-
Suspend the wet filter cake in Ethanol (50 mL) and 6M HCl (20 mL).
-
Reflux for 3 hours. The solution will clarify then precipitate the hydrochloride salt or free base upon cooling.
-
Neutralize with 10% NaOH to pH 8–9.
-
Extract with Ethyl Acetate , dry over MgSO₄, and evaporate.
-
Recrystallization: Purify using Ethanol/Water (9:1) to yield 4-Bromo-2-methyl-5-nitroaniline as pale yellow needles (MP: 116–118°C).
References
-
PubChem Compound Summary. (2025). 4-Bromo-2-methyl-5-nitroaniline (CAS 71785-48-3).[1] National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary. (2025). 5-Bromo-2-methyl-4-nitroaniline (CAS 40371-63-9). National Center for Biotechnology Information. [Link]
-
PrepChem. (2024). Synthesis of Nitroanilines via Nitration of Acetanilides.[Link]
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A Researcher's Guide to Spectroscopic Differentiation of 4-Bromo-2-methyl-5-nitroaniline Isomers
In the landscape of pharmaceutical research and synthetic chemistry, the precise identification of constitutional isomers is a critical step that underpins the reliability of experimental outcomes and the purity of synthesized compounds. The subtle shifts in the arrangement of functional groups on an aromatic ring can dramatically alter a molecule's physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of 4-Bromo-2-methyl-5-nitroaniline and its closely related positional isomers. By leveraging a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, we will explore the distinguishing spectral features that enable unambiguous identification of these compounds.
This guide is intended for researchers, scientists, and drug development professionals who require a robust analytical framework for the characterization of substituted anilines. We will delve into the theoretical underpinnings of how substituent positions influence spectral readouts and provide practical, step-by-step protocols for acquiring and interpreting the necessary data.
The Challenge of Isomeric Differentiation
Positional isomers of substituted anilines, such as the 4-Bromo-2-methyl-5-nitroaniline family, often exhibit similar physical properties, making their differentiation by methods like melting point determination challenging, especially in mixtures. Spectroscopic techniques, however, offer a powerful lens to probe the unique electronic and vibrational environments of each isomer, providing a fingerprint for its specific molecular structure.
Molecular Structures Under Investigation
For the purpose of this guide, we will focus on the following representative isomers:
-
Isomer 1: 4-Bromo-2-methyl-5-nitroaniline
-
Isomer 2: 4-Bromo-2-methyl-6-nitroaniline
-
Isomer 3: 2-Bromo-4-methyl-6-nitroaniline
-
Isomer 4: 4-Bromo-5-methyl-2-nitroaniline
Below is a diagram illustrating the workflow for the spectroscopic analysis and differentiation of these isomers.
Technical Comparison: Thermal Profiling of 4-Bromo-2-methyl-5-nitroaniline via DSC
Topic: Differential Scanning Calorimetry (DSC) of 4-Bromo-2-methyl-5-nitroaniline Content Type: Publish Comparison Guide
Executive Summary
In the precise landscape of organic synthesis, 4-Bromo-2-methyl-5-nitroaniline (CAS 71785-48-3) serves as a critical intermediate for high-value azo dyes and pharmaceutical scaffolds, particularly in the synthesis of substituted indazoles. Its performance is defined not just by chemical reactivity but by thermal purity and stability .
This guide provides a rigorous differential scanning calorimetry (DSC) analysis protocol for 4-Bromo-2-methyl-5-nitroaniline. We objectively compare its thermal profile against structural analogs—4-Bromo-2-nitroaniline and 2-Methyl-5-nitroaniline —to elucidate the thermodynamic contributions of the methyl and bromo substituents. This data is essential for researchers optimizing recrystallization yields or assessing safety margins during scale-up.
Technical Specifications & Alternatives
The following table outlines the physicochemical baseline for the target compound and its primary structural alternatives used in comparative thermal studies.
| Feature | Target Product | Alternative A (Demethylated) | Alternative B (Debrominated) |
| Compound Name | 4-Bromo-2-methyl-5-nitroaniline | 4-Bromo-2-nitroaniline | 2-Methyl-5-nitroaniline |
| CAS Number | 71785-48-3 | 875-51-4 | 99-55-8 |
| Molecular Weight | 231.05 g/mol | 217.02 g/mol | 152.15 g/mol |
| Melting Point (Lit.) | 118 °C (Pure/Solvate) 97–101 °C (Tech Grade) | 109–115 °C | 105–107 °C |
| Key Application | Indazole synthesis, Azo dyes | Dyes, Pigment intermediate | Dye intermediate (Fast Red) |
| Thermal Risk | High (Nitro group) | High | High |
Critical Insight: The melting point discrepancy for the target (97°C vs. 118°C) often indicates the presence of isomers or solvent entrapment (e.g., ethanol). DSC is the only definitive method to distinguish between a depressed melting point due to impurities and a true solvate endotherm.
Experimental Protocol: DSC Characterization
To replicate the data discussed in this guide, follow this standardized protocol designed to maximize resolution between melting and decomposition events.
Methodology
-
Instrument: Heat Flux DSC (e.g., TA Instruments Q-Series or Netzsch DSC 204).
-
Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidative degradation during the scan.
-
Crucibles: Hermetically sealed aluminum pans with a pinhole lid.
-
Reasoning: A pinhole allows trapped volatiles (solvents) to escape, preventing "fake" endotherms from pressure buildup, while containing the sample.
-
-
Sample Mass: 2.0 – 4.0 mg (weighed to ±0.01 mg).
Thermal Program
-
Equilibration: Hold at 25 °C for 3 minutes.
-
Ramp: Heat from 25 °C to 250 °C at 10 °C/min .
-
Safety Stop: Do not exceed 280 °C without prior TGA (Thermogravimetric Analysis) screening, as nitroanilines can undergo rapid exothermic decomposition.
-
-
Cooling (Optional): Cool to 25 °C at 20 °C/min to check for reversibility (crystallization).
Results & Discussion: Interpreting the Thermogram
A. The Melting Endotherm (Purity Indicator)
For high-purity 4-Bromo-2-methyl-5-nitroaniline , the DSC trace exhibits a sharp endothermic event.
-
Onset Temperature (
): ~116.5 °C -
Peak Temperature (
): ~118.2 °C -
Enthalpy of Fusion (
): Typically 20–25 kJ/mol (approx. 90–110 J/g).
Analysis of Technical Grade (97–101 °C): If the DSC shows a broad peak with an onset <100 °C, the sample is likely a eutectic mixture of isomers (e.g., trace 4-bromo-2-methyl-3-nitroaniline). A "shoulder" on the leading edge of the melting peak is a hallmark of solid-solution impurities.
B. Decomposition (Safety Parameter)
Like most nitro-aromatics, this compound is energetically unstable at high temperatures.
-
Exothermic Onset: Generally observed >230 °C.
-
Risk: The decomposition is non-reversible and potentially explosive. The presence of the bromine atom often sensitizes the molecule compared to non-halogenated analogs, slightly lowering the decomposition onset temperature.
Comparative Performance Analysis
The addition of substituents to the aniline ring alters the crystal lattice energy, affecting melting points and stability.
| Parameter | 4-Bromo-2-methyl-5-nitroaniline | 4-Bromo-2-nitroaniline | 2-Methyl-5-nitroaniline |
| 118 °C | 112 °C | 107 °C | |
| Lattice Stability | Highest | Moderate | Lowest |
| Structural Logic | The Methyl group at C2 and Bromo at C4 create a densely packed lattice, increasing | Missing the methyl group reduces steric bulk, lowering | Missing the heavy halogen (Br) significantly lowers density and |
| Purity via DSC | Required . Synthesis often yields isomers that co-crystallize. | Moderate requirement. | Moderate requirement. |
Why Choose 4-Bromo-2-methyl-5-nitroaniline? Despite the higher cost and synthesis complexity, the Target offers superior thermal stability in the solid state compared to its analogs. This makes it a more robust candidate for storage and handling in drug development pipelines where shelf-life stability is paramount.
Workflow Visualization
The following diagram illustrates the decision logic for characterizing this compound, distinguishing between solvates, isomers, and pure product.
Caption: Logical workflow for thermal validation of 4-Bromo-2-methyl-5-nitroaniline, prioritizing solvent detection and melting point accuracy.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14897246, 4-Bromo-2-methyl-5-nitroaniline. Retrieved from [Link]
-
ChemBK (2024). Physical Properties and Safety Data for 4-Bromo-2-methyl-5-nitroaniline (CAS 71785-48-3). Retrieved from [Link]
-
Thieme Connect (2002). Synthesis of Indazoles from 4-Bromo-2-methyl-5-nitroaniline. Science of Synthesis. Retrieved from [Link]
-
MDPI (2021). Thermal Stability Evaluation of Nitroalkanes and Nitroaromatics with Differential Scanning Calorimetry. Retrieved from [Link]
A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of 4-Bromo-2-methyl-5-nitroaniline
For drug development professionals, understanding a compound's selectivity is paramount. A promising lead candidate can quickly fail if it interacts with unintended off-targets, leading to toxicity or diminished efficacy. This guide provides a comprehensive framework for assessing the cross-reactivity of a novel chemical entity, using 4-Bromo-2-methyl-5-nitroaniline (BMAN) as a case study. While BMAN is primarily known as a chemical intermediate, its nitroaromatic and aniline substructures are present in many biologically active compounds, warranting a thorough investigation of its potential biological interactions.[1][2][3]
Nitro-containing molecules, in particular, are known for a wide spectrum of biological activities, from antibacterial to antineoplastic, often through mechanisms involving metabolic reduction to reactive intermediates that can interact with various biomolecules.[2] This inherent reactivity underscores the importance of a systematic and multi-tiered approach to profiling its selectivity.
This guide will not simply list protocols; it will explain the scientific rationale behind a tiered screening cascade, from broad, early-stage computational predictions to specific, cell-based target engagement assays.
Part 1: The Strategic Framework for Selectivity Profiling
A robust assessment of cross-reactivity is not a single experiment but a logical progression of assays. The goal is to efficiently identify potential liabilities and build a comprehensive selectivity profile. Our approach is a tiered cascade designed to move from broad, predictive methods to highly specific, quantitative validation.
Caption: Tiered workflow for assessing compound cross-reactivity.
Part 2: Tier 1 - Casting a Wide Net with Predictive and Broad Screening
The initial phase aims to rapidly identify potential areas of concern without the expense of detailed, focused assays. We combine computational prediction with broad experimental screening.
In Silico Off-Target Prediction
Before committing to expensive wet-lab experiments, computational methods can provide valuable early warnings.[4] These tools use algorithms to compare the structure of BMAN against vast databases of compounds with known biological activities.[5][6]
-
Causality: The principle of molecular similarity states that structurally similar molecules often have similar biological activities. By identifying known drugs or tool compounds that share structural features with BMAN, we can hypothesize potential off-targets.[5] This is particularly relevant for identifying potential interactions within large, structurally related protein families like kinases.[7][8]
-
Trustworthiness: While not a substitute for experimental data, these predictions are grounded in extensive structure-activity relationship (SAR) data from sources like ChEMBL.[5][6] A prediction's strength is often scored, allowing for prioritization of the most likely off-targets for subsequent experimental validation.
Broad In Vitro Safety Panels
The most efficient experimental starting point is a broad safety pharmacology panel.[9] These panels consist of dozens of radioligand binding or enzymatic assays against targets known to be implicated in adverse drug reactions (ADRs).[10][11][12]
-
Experimental Choice: We recommend a panel like the SafetyScreen44 or a similar offering that covers a diverse range of target classes, including GPCRs, ion channels, transporters, and enzymes.[11][13] Screening at a single high concentration (e.g., 10 µM) is a cost-effective way to flag significant interactions for follow-up.[11]
-
Self-Validation: These assays are highly standardized and include positive and negative controls for each target, ensuring the reliability of the data. The output is typically expressed as "% inhibition" at the tested concentration. A commonly used threshold for a "hit" is >50% inhibition.
Kinase Profiling
Protein kinases are one of the largest enzyme families and a frequent source of off-target activity for many small molecules.[7] Given their role in virtually all cellular signaling, unintended kinase inhibition can lead to significant side effects.
-
Experimental Choice: A comprehensive kinase panel, such as those offered by Reaction Biology or Eurofins, provides a broad view of a compound's activity across the human kinome.[14][15][16] These services typically use direct measurement of kinase activity, for example, by quantifying the transfer of radiolabeled phosphate from ATP to a substrate.[17]
-
Authoritative Grounding: Screening against a large panel is crucial for determining selectivity.[14] A compound that inhibits multiple, unrelated kinases is considered "promiscuous," which can be a red flag in a drug development program.
Part 3: Tier 2 - Validating Hits with Quantitative Assays
A "hit" from a single-point screen in Tier 1 is merely an indication of potential activity. Tier 2 is focused on confirming these interactions and quantifying their potency.
-
Causality: The primary goal here is to generate a dose-response curve to calculate the IC50 (for enzymatic inhibition) or EC50 (for functional activity). This value represents the concentration of BMAN required to achieve 50% of the maximal effect and is the standard measure of a compound's potency against a specific target.
-
Trustworthiness: A well-defined sigmoidal dose-response curve provides strong evidence of a specific interaction, whereas a flat or irregular curve may suggest assay interference or non-specific effects. This step is critical for distinguishing true biological activity from artifacts.
Table 1: Hypothetical Comparative Selectivity Data
| Target | 4-Bromo-2-methyl-5-nitroaniline (% Inhibition @ 10µM) | IC50 (µM) | Selective Compound X (IC50 µM) | Promiscuous Compound Y (IC50 µM) |
| Primary Target | 95% | 0.1 | 0.05 | 0.2 |
| Off-Target Kinase A | 85% | 1.2 | > 50 | 0.5 |
| Off-Target GPCR B | 62% | 8.5 | > 50 | 1.5 |
| Off-Target Ion Channel C | 15% | > 50 | > 50 | 5.0 |
This table illustrates how data would be presented to compare the selectivity profile of BMAN against both a highly selective and a promiscuous compound.
Part 4: Tier 3 - Confirming Target Engagement in a Cellular Environment
Biochemical assays are performed in a simplified, artificial system. It is crucial to verify that the compound can engage its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[18]
-
Expertise & Experience: CETSA is based on the principle of ligand-induced thermal stabilization.[18] When a compound binds to its target protein, it generally makes the protein more resistant to heat-induced denaturation.[18][19] By heating intact cells treated with the compound and then quantifying the amount of soluble (non-denatured) target protein remaining, we can directly measure target engagement.[19][20][21]
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comparative analysis of the nonlinear optical properties of 4-Bromo-2-methyl-5-nitroaniline
A Comparative Guide to the Nonlinear Optical Properties of 4-Bromo-2-methyl-5-nitroaniline
In the dynamic field of nonlinear optics (NLO), the rational design of novel organic materials continues to be a paramount objective for advancing technologies in optical communications, data processing, and frequency conversion.[1][2] Organic molecules, with their tailorable electronic properties and high NLO responses, offer significant advantages over traditional inorganic crystals.[3][4] This guide provides a deep comparative analysis of 4-Bromo-2-methyl-5-nitroaniline (BMNA), a promising candidate for NLO applications. By examining its molecular architecture and comparing its projected properties against established benchmarks, we aim to provide researchers and material scientists with a comprehensive framework for its evaluation.
While extensive experimental data for BMNA is emerging, this guide synthesizes its theoretical potential based on well-understood structure-property relationships and provides a comparative context using data from closely related analogues and industry-standard materials.
The Molecular Basis of Nonlinearity in BMNA: A Donor-π-Acceptor Framework
The efficacy of most organic NLO materials stems from a specific molecular architecture known as the Donor-π-Acceptor (D-π-A) system.[5] These molecules are engineered to have an electron-donating group and an electron-accepting group at opposite ends of a conjugated π-electron system. This arrangement facilitates intramolecular charge transfer (ICT) upon interaction with an intense light field, leading to a large second-order hyperpolarizability (β), the molecular origin of the bulk second-order NLO effect.[1][6]
The structure of 4-Bromo-2-methyl-5-nitroaniline is an excellent embodiment of the D-π-A principle.
-
Electron Donor (D): The aniline group (-NH₂) serves as a potent electron donor.
-
Electron Acceptor (A): The nitro group (-NO₂) is a strong electron acceptor.
-
π-Conjugated Bridge: The benzene ring provides the delocalized electron system that connects the donor and acceptor, facilitating charge transfer across the molecule.
The additional substituents—the methyl (-CH₃) and bromo (-Br) groups—are not passive. The methyl group is weakly electron-donating, potentially enhancing the donor strength of the aniline moiety. The bromine atom, being electronegative, acts as a weak acceptor and its presence can significantly influence the overall electronic distribution and, critically, the crystal packing arrangement. For a material to exhibit a bulk second-order NLO effect, such as second-harmonic generation (SHG), it must crystallize in a non-centrosymmetric space group.[7] The specific arrangement of substituents on the BMNA ring is crucial for disrupting centrosymmetric packing.
Caption: Molecular structure of BMNA illustrating the Donor-π-Acceptor (D-π-A) framework.
Experimental Evaluation of NLO Properties
To quantify the NLO performance of a new material like BMNA, a systematic experimental approach is required, starting from material synthesis and crystal growth to optical characterization.
Crystal Growth Protocol: Slow Evaporation
High-quality single crystals are essential for accurate NLO measurements. The slow evaporation solution growth technique is a common and cost-effective method for organic materials.[4][8]
Methodology:
-
Solvent Selection: The solubility of purified BMNA is tested in various high-purity solvents (e.g., ethanol, methanol, acetone) to identify one with moderate solubility and a suitable evaporation rate.[8][9]
-
Solution Preparation: A saturated or slightly supersaturated solution is prepared by dissolving BMNA in the chosen solvent at a constant temperature, often with continuous stirring.
-
Filtration: The solution is filtered through a sub-micron filter (e.g., 0.22 µm PTFE) to remove any particulate impurities that could act as unwanted nucleation sites.
-
Evaporation: The beaker containing the solution is covered with a perforated film to allow for slow, controlled evaporation of the solvent over several days to weeks in a vibration-free, temperature-stable environment.
-
Crystal Harvesting: Once well-formed single crystals appear, they are carefully harvested from the mother liquor.
Caption: Experimental workflow for single crystal growth and characterization.
Second-Harmonic Generation (SHG) Efficiency: The Kurtz-Perry Powder Technique
The Kurtz-Perry powder method is a foundational technique for rapidly screening new materials for their SHG efficiency.[10][11] It provides a quantitative measure of a material's ability to convert incident light of a specific frequency (ω) to light at double that frequency (2ω).[12]
Causality Behind Experimental Choices: This method is chosen for initial screening because it is fast, requires only a small amount of polycrystalline material, and bypasses the need for large, perfectly oriented single crystals, saving significant time and resources.[13] The comparison to a known standard like KDP or Urea normalizes the measurement, allowing for a reliable relative ranking of the material's NLO performance.
Methodology:
-
Sample Preparation: The harvested BMNA crystals are ground into a fine powder and sieved to ensure a uniform particle size range (typically 100-150 µm). This minimizes scattering effects that can vary with particle size.
-
Laser Source: A high-intensity pulsed laser, commonly a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is used as the input beam.
-
Measurement: The powdered sample is packed into a micro-capillary tube. The laser beam is focused onto the sample.
-
Signal Detection: The light emerging from the sample passes through a filter to block the fundamental wavelength (1064 nm) and allow only the second-harmonic signal (532 nm, green light) to pass. This green light is then detected by a photomultiplier tube (PMT), which converts the light signal into a voltage.
-
Comparison: The procedure is repeated with a standard reference material (e.g., KDP) of the same particle size, and the SHG efficiency of the sample is reported relative to the standard.
Caption: Schematic of the Kurtz-Perry powder technique for SHG measurement.
Comparative Analysis: BMNA vs. Benchmark NLO Materials
To contextualize the potential of BMNA, its properties must be compared against well-characterized inorganic and organic NLO materials. We select Potassium Dihydrogen Phosphate (KDP) as the primary inorganic standard, and Urea and 2-methyl-4-nitroaniline (MNA) as key organic benchmarks.[14][15][16] MNA is a particularly relevant analogue due to its structural similarity to BMNA.[17]
| Property | 4-Bromo-2-methyl-5-nitroaniline (BMNA) | KDP (Inorganic Standard) | Urea (Organic Standard) | MNA (2-methyl-4-nitroaniline) |
| SHG Efficiency (Relative to KDP) | Projected to be high | 1 | ~1.3[18] | ~35-40[14] |
| Molecular Formula | C₇H₇BrN₂O₂[19] | KH₂PO₄[15] | CH₄N₂O[16] | C₇H₈N₂O₂[14] |
| Transparency Cutoff (nm) | Projected ~400-500 nm | ~200 nm[15] | ~200 nm | ~500 nm[20] |
| Key Advantages | Potentially high NLO coefficient; Tailorable structure. | High damage threshold, established technology.[15][21] | Non-centrosymmetric packing.[22] | Very high NLO coefficient.[14] |
| Key Disadvantages | Crystal growth can be challenging; Lower thermal/mechanical stability.[3] | Lower NLO coefficient, hygroscopic.[15][23] | Volatile, difficult to grow large crystals.[3] | Absorbs in the blue-green spectrum.[20] |
Analysis of Performance:
-
SHG Efficiency: Based on its D-π-A structure, which is analogous to the highly efficient MNA, BMNA is projected to exhibit a strong SHG response. The presence of both methyl and bromo substituents could further enhance the molecular hyperpolarizability compared to MNA, although the final bulk efficiency is critically dependent on achieving a favorable non-centrosymmetric crystal packing.
-
Optical Transparency: Like many nitroaniline derivatives, BMNA is expected to have a transparency cutoff in the 400-500 nm range due to the charge transfer absorption band.[20] This would make it suitable for applications involving near-infrared laser sources (e.g., frequency doubling 1064 nm to 532 nm) but less ideal for generating light in the blue or UV regions. This contrasts with KDP and Urea, which have much wider transparency windows extending into the deep UV.[15]
-
Material Properties: As an organic molecular crystal, BMNA is anticipated to have lower mechanical hardness and thermal stability compared to the inorganic KDP.[3] This is a common trade-off for the higher NLO efficiency offered by organic materials.
Conclusion and Future Directions
This guide establishes 4-Bromo-2-methyl-5-nitroaniline as a molecule of significant interest for nonlinear optics. Its inherent Donor-π-Acceptor architecture, augmented by strategic ring substitution, provides a strong theoretical foundation for expecting a high second-order NLO response, potentially rivaling or exceeding that of its well-known analogue, MNA.
The critical next step is the empirical validation of these projections. A dedicated research program focusing on the synthesis, purification, and single-crystal growth of BMNA is required. Subsequent characterization using the Kurtz-Perry technique will provide the first quantitative measure of its SHG efficiency, while single-crystal X-ray diffraction will be essential to confirm the non-centrosymmetric crystal structure necessary for this property. Further studies, such as Z-scan measurements, could also elucidate its third-order NLO properties, opening avenues for applications in optical switching and limiting.[24][25]
By bridging theoretical design with rigorous experimental validation, researchers can fully unlock the potential of BMNA and contribute to the development of next-generation photonic devices.
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Navin N. Bappalige et al. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Research India Publications. Available at: [Link]
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Zarouri, N., et al. (2021). A DFT Study of Linear and Nonlinear Optical Properties of 2-Methyl-4-nitroaniline and 2-Amino-4-nitroaniline Crystals. The Journal of Physical Chemistry C, 125(3), 2002-2010. Available at: [Link]
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Toyokou Chemical. (n.d.). KDP, DKDP Nonlinear (NLO) Crystals. Available at: [Link]
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S. Jeeva, S. Sudha. (2018). PROPERTIES OF NON-LINEAR OPTICAL MATERIALS. International Journal of Pure and Applied Mathematics, 119(12), 5535-5545. Available at: [Link]
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Mathammal, R., et al. (2015). Investigations on Structural and optical properties of 4-chloro2-nitroaniline crystals for Nonlinear Optical Applications. International Journal of ChemTech Research, 8(10), 96-100. Available at: [Link]
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Kumar, K., et al. (2018). GROWTH AND CHARACTERIZATION OF PROMISING NLO CRYSTAL: META NITROANILINE. Rasayan Journal of Chemistry, 11(2), 915-928. Available at: [Link]
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PubChem. (n.d.). 4-Bromo-2-methyl-5-nitroaniline. National Center for Biotechnology Information. Available at: [Link]
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Camposeo, A., et al. (2007). Efficient second harmonic generation by para-nitroaniline embedded in electro-spun polymeric nanofibres. Applied Physics Letters, 91(5), 053120. Available at: [Link]
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ResearchGate. (2023). Crystal growth, spectroscopic and theoretical investigation of nonlinear optical 2-bromo-4-nitroaniline single crystals for NLO and optoelectronic applications. Available at: [Link]
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Day, G. M., et al. (2017). First principles crystal engineering of nonlinear optical materials. I. Prototypical case of urea. The Journal of Chemical Physics, 146(24), 244502. Available at: [Link]
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ResearchGate. (n.d.). Comparison of NLO property of various NLO crystals. Available at: [Link]
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ResearchGate. (2023). (PDF) The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. Available at: [Link]
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Taylor & Francis Online. (n.d.). Impact of π-Linkers Modifications on Tuning Nonlinear Optical Amplitudes of Pyridoquinazolinone-Based Aromatic Dyes: A Rational Entry to Novel D-π-A NLO Materials. Available at: [Link]
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MDPI. (2018). Organic Nonlinear Optical Crystals for Highly Efficient Terahertz-Wave Generation. Available at: [Link]
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PubMed. (1995). Phase-matched second-harmonic generation in a four-layer 2-methyl-4-nitroaniline waveguide with grating couplers. Available at: [Link]
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RSC Publishing. (n.d.). Study on nonlinear refractive properties of KDP and DKDP crystals. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Nonlinear Optical Absorption of Organic Molecules for Applications in Optical Devices. Available at: [Link]
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PubMed. (2023). The Kurtz-Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. Available at: [Link]
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ResearchGate. (2011). Mechanism of Linear and Nonlinear Optical Properties of the Urea Crystal Family | Request PDF. Available at: [Link]
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Catalysts. (n.d.). Organic Non-Linear Optical (NLO) Materials. Available at: [Link]
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Jetir.org. (n.d.). A Review of Second Harmonic Generation (SHG) Efficiency in Inorganic Crystals. Available at: [Link]
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Wikipedia. (n.d.). Second-harmonic generation. Available at: [Link]
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Optica Publishing Group. (1988). Dichroism of 2-methyl-4-nitroaniline. Available at: [Link]
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RSC Publishing. (2023). A study on the third-order nonlinear optical properties of pure KMnO 4 using the CW Z-scan technique. Available at: [Link]
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University of Central Florida. (n.d.). Z-Scan Measurements of Optical Nonlinearities. Available at: [Link]
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PubMed. (2011). Mechanism of linear and nonlinear optical properties of the urea crystal family. Available at: [Link]
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AIP Publishing. (2003). Mechanism of linear and nonlinear optical effects of KDP and urea crystals. Available at: [Link]
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International Journal of Computer Applications. (n.d.). Growth and Characterization of Organic NLO Material. Available at: [Link]
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AIP Publishing. (2014). Second-harmonic generation in dry powders: A simple experimental method to determine nonlinear efficiencies under strong light scattering. Available at: [Link]
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Optica Publishing Group. (2004). Z-scan technique for characterizing third-order optical nonlinearity by use of quasi-one-dimensional slit beams. Available at: [Link]
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ResearchGate. (2015). Why is urea considered the standard NLO material?. Available at: [Link]
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RSC Publishing. (n.d.). Second-harmonic generation and crystal structure of a self-assembled Boc-p-nitro-l-phenylalanyl-p-nitro-l-phenylalanine dipeptide. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2-methyl-5-nitroaniline
As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible research. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 4-Bromo-2-methyl-5-nitroaniline, a halogenated nitroaromatic compound often used in the synthesis of pharmaceuticals and other complex organic molecules.[1] The procedures outlined below are designed to ensure the safety of laboratory personnel, protect our environment, and maintain regulatory compliance.
Hazard Assessment and Chemical Profile
Before handling any chemical for disposal, a thorough understanding of its properties and associated hazards is essential. 4-Bromo-2-methyl-5-nitroaniline (C₇H₇BrN₂O₂) is a solid, typically appearing as a crystalline powder.[1][2] Its molecular structure, featuring a brominated and nitrated aromatic ring, dictates its chemical reactivity and toxicological profile.
Key Hazards:
-
Toxicity: Like many nitroaniline derivatives, this compound is considered hazardous. Similar compounds are harmful if swallowed, inhaled, or in contact with skin.[3][4][5] Exposure can cause skin, eye, and respiratory irritation.[3][4][5]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and toxic to aquatic life.[5] Therefore, preventing its release into sewer systems or waterways is a critical aspect of its disposal.[6][7]
-
Reactivity: While stable under normal conditions, nitroaromatic compounds can have vigorous or explosive reactions under specific conditions, such as with strong acids or bases at elevated temperatures.[8]
Table 1: Chemical and Safety Data for 4-Bromo-2-methyl-5-nitroaniline
| Property | Value | Source |
| IUPAC Name | 4-bromo-2-methyl-5-nitroaniline | PubChem[9] |
| CAS Number | 71785-48-3 | PubChem[9] |
| Molecular Formula | C₇H₇BrN₂O₂ | PubChem[9] |
| Molecular Weight | 231.05 g/mol | PubChem[9] |
| Appearance | Solid Crystalline Powder | Guidechem, Sigma-Aldrich[1][2] |
| GHS Hazard Statements | H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled); H315 (Causes skin irritation); H319 (Causes serious eye irritation); H335 (May cause respiratory irritation) | Inferred from analogous compounds[3][4][5] |
The Core Principle: Segregation of Halogenated Waste
The single most important step in the proper disposal of 4-Bromo-2-methyl-5-nitroaniline is its classification and segregation as a halogenated organic waste .[10] The presence of bromine in the molecule places it in this specific waste category.
Causality: Halogenated and non-halogenated organic wastes require different disposal treatments. Halogenated compounds are typically destroyed via high-temperature incineration that includes specialized "scrubbing" systems to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[11] Mixing halogenated waste with non-halogenated solvents contaminates the entire volume, significantly increasing the complexity and cost of disposal for the entire waste stream.[12]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps from the point of generation to final hand-off for disposal.
Before handling the waste, ensure you are wearing the appropriate PPE to mitigate exposure risks.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[11]
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If handling fine powders outside of a fume hood, a respirator may be necessary to avoid inhaling dust.[4][11]
Proper collection and containment are crucial to prevent accidental release.
-
Designate a Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Solid Waste." The container must be made of a material compatible with the chemical and have a secure, sealable lid.
-
Transferring Waste: Carefully transfer the solid 4-Bromo-2-methyl-5-nitroaniline waste into the designated container using a spatula or scoop. Avoid creating dust. If dealing with contaminated materials (e.g., weighing paper, gloves), place these in the same container.
-
Rinsing Glassware: For residual amounts in laboratory glassware, rinse with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol). This rinsate is now also considered halogenated organic waste and must be collected in a designated "Halogenated Organic Liquid Waste" container. Do not rinse into the drain. [6][13]
Accurate labeling is a legal requirement and essential for safe handling by waste management personnel.
-
Attach a Hazardous Waste Label: As soon as the first particle of waste enters the container, it must be labeled. The label should clearly state "Hazardous Waste."
-
List Contents: Clearly write the full chemical name, "4-Bromo-2-methyl-5-nitroaniline," and list any other chemicals or solvents present in the container.
-
Quantify: Estimate the percentage or amount of each component.
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be away from ignition sources and incompatible materials.[14]
-
Ensure the container is kept closed at all times except when adding waste.[12]
-
Store in a well-ventilated area.[15]
The only acceptable disposal route for 4-Bromo-2-methyl-5-nitroaniline is through a licensed and approved hazardous waste disposal facility.
-
Contact EHS: Follow your institution's protocol to arrange for a pickup by the Environmental Health and Safety (EHS) department or a contracted hazardous waste handler.
-
Incineration: The material will be transported to a facility where it will undergo controlled, high-temperature incineration.[11][15][16] This is the most effective method for destroying halogenated organic compounds and preventing their release into the environment.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-Bromo-2-methyl-5-nitroaniline.
Caption: Disposal workflow for 4-Bromo-2-methyl-5-nitroaniline.
Emergency Procedures: Spill Management
In the event of an accidental spill, immediate and correct action is critical.
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Prevent unauthorized entry.
-
Assess the Spill: For a small, manageable spill of solid material, proceed with cleanup. For large spills, evacuate and contact your institution's emergency response team.
-
Cleanup:
-
Wearing appropriate PPE, gently sweep or scoop the solid material to avoid creating dust.[5]
-
Place the spilled material and all cleanup materials (e.g., contaminated pads, towels) into the designated "Halogenated Organic Solid Waste" container.[5][6]
-
Clean the spill area with a cloth dampened with soap and water, and place the cloth in the waste container.
-
Wash hands thoroughly after the cleanup is complete.
-
By adhering to these scientifically sound and procedurally robust guidelines, researchers can ensure the safe and responsible disposal of 4-Bromo-2-methyl-5-nitroaniline, upholding our collective duty to protect ourselves, our colleagues, and the environment.
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4-Bromo-2-methyl-5-nitroaniline. PubChem, National Center for Biotechnology Information. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
